(3-Tert-butyl-1,2-oxazol-4-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-tert-butyl-1,2-oxazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h5,10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQMVUNNOLJWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Tert-butyl-1,2-oxazol-4-yl)methanol (CAS 2243520-63-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Tert-butyl-1,2-oxazol-4-yl)methanol, with a CAS number of 2243520-63-8, is a heterocyclic organic compound featuring a substituted isoxazole ring. The isoxazole scaffold is a prominent structural motif in a multitude of biologically active compounds, prized for its unique electronic properties and its ability to serve as a versatile pharmacophore. The incorporation of a tert-butyl group can enhance metabolic stability and lipophilicity, attributes often sought in drug candidates. This technical guide provides a comprehensive overview of the predicted properties, a plausible synthetic route, expected spectroscopic characteristics, and potential applications of this compound, aiming to facilitate its use in research and development, particularly within the realm of medicinal chemistry.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a five-membered isoxazole ring, substituted with a tert-butyl group at the 3-position and a hydroxymethyl group at the 4-position. The isoxazole ring itself is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic distribution and reactivity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Basis |
| Molecular Formula | C₈H₁₃NO₂ | - |
| Molecular Weight | 155.19 g/mol | - |
| XLogP3 | 1.2 | Computational Prediction |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bond Count | 2 | - |
| Topological Polar Surface Area | 46.3 Ų | Computational Prediction |
| Boiling Point | ~250-270 °C | Estimation based on analogous structures |
| Melting Point | Not available | - |
| Solubility | Soluble in polar organic solvents | Based on structural features (hydroxyl group) |
Note: The predicted values are generated from computational models and should be confirmed by experimental data.
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
A logical approach would involve the generation of pivalonitrile oxide from pivalaldoxime, followed by its reaction with propargyl alcohol. This cycloaddition would directly yield the target molecule.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Analogous Synthesis)
The following is a generalized protocol for the synthesis of a substituted isoxazole via a [3+2] cycloaddition, which can be adapted for the target molecule.[1]
-
Oxime Formation: To a solution of the starting aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or pyridine), add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or pyridine, 1.2 eq). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
-
Cycloaddition: Dissolve the oxime (1.0 eq) and the alkyne (1.2 eq) in a suitable solvent (e.g., dichloromethane or chloroform). Add an oxidizing agent (e.g., sodium hypochlorite solution) dropwise at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure hydroxymethylisoxazole.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar isoxazole derivatives, the following spectral characteristics are anticipated.[1][2][3][4][5][6]
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3-8.5 | s | 1H | H-5 (isoxazole ring proton) |
| ~4.7-4.9 | s | 2H | -CH₂OH |
| ~2.0-2.5 | br s | 1H | -OH |
| ~1.4 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | C-3 (isoxazole ring) |
| ~155-160 | C-5 (isoxazole ring) |
| ~105-110 | C-4 (isoxazole ring) |
| ~55-60 | -CH₂OH |
| ~32-35 | -C(CH₃)₃ |
| ~28-30 | -C(CH₃)₃ |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Peaks/Fragments |
| IR (Infrared) Spectroscopy | ~3400-3200 cm⁻¹ (O-H stretch, broad), ~2960 cm⁻¹ (C-H stretch, aliphatic), ~1600 cm⁻¹ (C=N stretch), ~1450 cm⁻¹ (C=C stretch), ~1100 cm⁻¹ (C-O stretch) |
| MS (Mass Spectrometry) | Molecular Ion (M⁺): m/z 155. A characteristic fragmentation pattern for isoxazoles involves the cleavage of the weak N-O bond.[2][7] |
Reactivity and Potential Applications
The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions, such as reduction or treatment with a strong base. The hydroxymethyl group offers a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.
Caption: Potential chemical transformations of this compound.
The isoxazole moiety is present in numerous FDA-approved drugs and is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10] The tert-butyl group is often incorporated into drug candidates to increase metabolic stability by sterically hindering sites of metabolism. Given these characteristics, this compound is a promising building block for the synthesis of novel therapeutic agents.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on the general hazards of similar heterocyclic compounds and alcohols, the following precautions are recommended.[11][12][13]
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, seek immediate medical advice.
-
Inhalation: Move to fresh air.
-
Conclusion
This compound is a molecule of significant interest for medicinal chemistry and drug discovery due to its combination of a biologically active isoxazole core and a stabilizing tert-butyl group. While experimental data is currently limited, this guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. Further experimental investigation is warranted to validate these predictions and fully explore the utility of this compound as a building block for novel chemical entities with therapeutic potential.
References
- Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
- Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview. (n.d.). BenchChem.
- IR, NMR and HR-MS Mass spectrum of isoxazole 2c. (n.d.).
- This compound, 95%. (n.d.).
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- Mass Spectrometry of Oxazoles. (n.d.). Semantic Scholar.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021, March 9). PMC.
- SAFETY DATA SHEET. (2024, September 9). Sigma-Aldrich.
- SAFETY DATA SHEET. (2018, March 29). Fisher Scientific.
- SAFETY DATA SHEET. (2026, January 20). Sigma-Aldrich.
- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
- SAFETY DATA SHEET. (2010, October 29). Fisher Scientific.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.).
- tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. (2024, March 4).
- Shanghai Haohong Pharmaceutical Co., Ltd. Product List. (n.d.).
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Biological and Molecular Chemistry.
- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
- A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. (n.d.).
- Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. (2020, January 31). Semantic Scholar.
- The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. (2025, August 6).
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (2025, August 10).
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2021, September 9).
- Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. (n.d.).
- Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. (2026, January 30). PMC.
- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- Optimized bucketing for NMR spectra. (n.d.).
- Investigation of Solvent Effects on NMR Shielding Tensors of Tripeptide Tyr-Aaa-Gly. (n.d.).
- (2-tert-butyl-1,3-oxazol-4-yl)methanol. (n.d.). PubChemLite.
- tert-Butyl-4-[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-3,6-dihydropyridine-1(2H)
- 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. (n.d.). PubChem.
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpca.org [ijpca.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Chemical structure and SMILES of (3-tert-butylisoxazol-4-yl)methanol
An In-Depth Technical Guide to (3-tert-butylisoxazol-4-yl)methanol: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of (3-tert-butylisoxazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, a reliable synthetic route, and its potential therapeutic applications based on the well-established pharmacology of the isoxazole scaffold.
Part 1: The Isoxazole Scaffold in Modern Drug Discovery
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to act as a versatile pharmacophore.[1][2] The isoxazole ring is not merely a passive linker; its electronic properties and capacity for hydrogen bonding allow it to engage with a wide array of biological targets.[3] Consequently, isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4]
The significance of this scaffold is underscored by its presence in numerous commercially available drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[1] The continued exploration of novel isoxazole derivatives is driven by the potential to fine-tune their biological activity and selectivity through targeted structural modifications, making them highly attractive candidates for addressing unmet medical needs.[2][4]
Part 2: Profile of (3-tert-butylisoxazol-4-yl)methanol
Chemical Structure and Properties
(3-tert-butylisoxazol-4-yl)methanol features a disubstituted isoxazole core. A sterically demanding tert-butyl group is positioned at the C3 position, which can influence the compound's binding selectivity and metabolic stability. At the adjacent C4 position, a hydroxymethyl (-CH2OH) group provides a site for hydrogen bonding and potential further functionalization.
Caption: Chemical structure of (3-tert-butylisoxazol-4-yl)methanol.
Simplified Molecular-Input Line-Entry System (SMILES)
The SMILES notation provides a machine-readable representation of the molecular structure.
| Compound Name | SMILES String |
| (3-tert-butylisoxazol-4-yl)methanol | CC(C)(C)C1=C(CO)C=NO1 |
Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₁₃NO₂ | Defines the elemental composition. |
| Molecular Weight | 155.19 g/mol | Influences absorption and distribution; generally <500 Da is preferred. |
| Topological Polar Surface Area (TPSA) | 46.26 Ų | Predicts cell permeability; values < 140 Ų are favorable.[5][6] |
| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.0 | Indicates lipophilicity, affecting solubility and membrane transport. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in interactions with biological targets.[5] |
| Hydrogen Bond Acceptors | 3 | The isoxazole nitrogen, ring oxygen, and hydroxyl oxygen can act as acceptors.[5] |
| Rotatable Bonds | 2 | Relates to conformational flexibility, impacting target binding.[5] |
Part 3: Synthesis and Mechanistic Insights
A robust and efficient synthesis is critical for the exploration of any new chemical entity. The most logical and field-proven approach for constructing the 3,4-disubstituted isoxazole core of (3-tert-butylisoxazol-4-yl)methanol is through a [3+2] cycloaddition reaction.[7]
Retrosynthetic Analysis
The target molecule can be disconnected at the isoxazole ring, revealing two key synthons: a nitrile oxide generated in situ and an alkyne. This retrosynthetic pathway is highly efficient as it forms the heterocyclic core in a single, convergent step.
-
Dipole: Pivalonitrile oxide, derived from pivaldoxime.
-
Dipolarophile: Propargyl alcohol, which provides the C4 carbon and the methanol substituent.
Proposed Experimental Protocol: One-Pot [3+2] Cycloaddition
This protocol describes a self-validating system where the generation of the reactive nitrile oxide intermediate occurs in the presence of the alkyne, minimizing side reactions and maximizing yield.
Step 1: Pivaldoxime Formation
-
Dissolve pivalaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent system such as aqueous ethanol.
-
Add a base like pyridine or sodium acetate (1.5 eq) and stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.
-
Extract the resulting pivaldoxime into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude oxime is often of sufficient purity for the next step.
Step 2: In Situ Nitrile Oxide Generation and Cycloaddition
-
Dissolve the crude pivaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Slowly add an oxidizing agent, such as a solution of sodium hypochlorite (household bleach, 1.5 eq), to the vigorously stirred mixture at 0-5 °C. The causality here is critical: the slow addition ensures the concentration of the highly reactive nitrile oxide remains low, favoring the desired cycloaddition over dimerization.[7]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess oxidant) and brine.
-
Dry the solution over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (3-tert-butylisoxazol-4-yl)methanol.
Mechanistic Workflow
The synthesis proceeds via a concerted 1,3-dipolar cycloaddition mechanism. The pivalonitrile oxide dipole reacts with the propargyl alcohol dipolarophile to form the five-membered isoxazole ring regiospecifically.
Caption: Synthetic workflow for (3-tert-butylisoxazol-4-yl)methanol.
Part 4: Potential Applications in Drug Discovery
The structural features of (3-tert-butylisoxazol-4-yl)methanol make it a compelling scaffold for developing novel therapeutic agents. The known biological activities of related isoxazoles provide a strong rationale for its investigation in several key areas:
-
Oncology: Isoxazole derivatives have been identified as potent inhibitors of various kinases and other targets relevant to cancer progression. For example, the compound AC220 (Quizartinib), which features a 5-tert-butylisoxazole moiety, is a powerful FLT3 inhibitor used in treating acute myeloid leukemia.[8] The title compound could serve as a fragment or lead for developing novel kinase inhibitors.
-
Anti-inflammatory Agents: The isoxazole ring is a key component of cyclooxygenase (COX) inhibitors. By analogy, (3-tert-butylisoxazol-4-yl)methanol could be explored as a precursor for novel anti-inflammatory drugs.[3]
-
Neurodegenerative Diseases: Certain isoxazoles exhibit neuroprotective properties, suggesting their potential in treating conditions like Alzheimer's or Parkinson's disease.[2] The specific substitution pattern of this compound may offer unique interactions with neurological targets.
-
Antimicrobial Agents: The isoxazole core is present in foundational antibiotics. This scaffold could be elaborated to develop new agents to combat drug-resistant bacteria and fungi.[9]
Part 5: Conclusion
(3-tert-butylisoxazol-4-yl)methanol is a well-defined chemical entity with significant potential as a building block in drug discovery. Its structure combines the proven pharmacological utility of the isoxazole core with substituents that offer opportunities for modulating potency, selectivity, and pharmacokinetic properties. The synthetic route outlined in this guide is robust, efficient, and grounded in established chemical principles, providing researchers with a clear path to accessing this valuable compound for further investigation. Its exploration is warranted across multiple therapeutic areas, promising new avenues for the development of next-generation medicines.
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link][1][2]
-
Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link][4]
-
The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link][3]
-
Advances in isoxazole chemistry and their role in drug discovery - PMC. National Center for Biotechnology Information. Available at: [Link][1]
-
Biologically-active isoxazole-based drug molecules. ResearchGate. Available at: [Link][9]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry. Available at: [Link][7]
-
[2-(3-Tert-butylphenyl)-1,3-oxazol-4-yl]methanol. PubChem, National Center for Biotechnology Information. Available at: [Link][10]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Available at: [Link][8]
-
One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry. Available at: [Link][11]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. biolmolchem.com [biolmolchem.com]
- 8. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [2-(3-Tert-butylphenyl)-1,3-oxazol-4-yl]methanol | C14H17NO2 | CID 175526410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
Molecular weight and formula of 3-tert-butyl-4-hydroxymethylisoxazole
The following is an in-depth technical guide for 3-tert-butyl-4-hydroxymethylisoxazole , structured for researchers and drug development professionals.
A Specialized Scaffold for Fragment-Based Drug Discovery and Bioisosteric Design
Executive Summary
3-tert-butyl-4-hydroxymethylisoxazole is a functionalized heterocyclic building block characterized by a rigid isoxazole core, a bulky lipophilic tert-butyl group at the C3 position, and a polar hydroxymethyl handle at the C4 position. Unlike its more common C5-substituted congeners, the C4-substituted isomer offers a unique vector for side-chain extension, making it a critical scaffold in Fragment-Based Drug Discovery (FBDD) .
This guide details the physicochemical properties, validated synthetic pathways, and structural utility of this molecule, specifically addressing the challenge of regioselective synthesis to distinguish it from the thermodynamically favored 5-isomer.
Physicochemical Characterization
The molecule combines a high fraction of sp3 hybridized carbons (Fsp3) with a polar aromatic core, a desirable trait for improving solubility and metabolic stability in lead optimization.
Table 1: Chemical Identity & Properties
| Property | Value | Notes |
| IUPAC Name | (3-(tert-butyl)isoxazol-4-yl)methanol | |
| CAS Registry | Not widely listed as commodity; Custom synthesis required | Derivatives (e.g., esters) are known.[1][2][3][4][5] |
| Molecular Formula | C₈H₁₃NO₂ | |
| Molecular Weight | 155.20 g/mol | |
| Exact Mass | 155.0946 | |
| ClogP | ~1.2 - 1.5 | Estimated; lower than phenyl analogs. |
| H-Bond Donors | 1 (OH) | |
| H-Bond Acceptors | 2 (N, O) | |
| Topological Polar Surface Area (TPSA) | ~46 Ų | Ideal for CNS penetration (<90 Ų). |
| Physical State | Crystalline Solid or Viscous Oil | Melting point dependent on purity/polymorph. |
Synthetic Methodology
The primary challenge in synthesizing 3-substituted-4-hydroxymethylisoxazoles is avoiding the formation of the 5-substituted isomer, which is the major product in standard 1,3-dipolar cycloadditions of nitrile oxides with terminal alkynes.
To guarantee the C4-regiochemistry , we employ a Stepwise Functionalization Strategy involving the construction of the parent ring followed by electrophilic substitution (Vilsmeier-Haack) and reduction.
Validated Synthetic Pathway
Mechanism: The isoxazole ring is electron-rich. The C4 position is the most nucleophilic site, analogous to the β-position of pyrrole, making it susceptible to formylation.
Step 1: Synthesis of 3-tert-butylisoxazole
-
Precursors: Pivalaldehyde oxime, N-Chlorosuccinimide (NCS), Vinyl acetate.
-
Protocol:
-
Convert pivalaldehyde oxime to the hydroximoyl chloride using NCS in DMF.
-
Generate tert-butyl nitrile oxide in situ using Triethylamine (Et₃N).
-
Trap with vinyl acetate to form the isoxazoline intermediate.
-
Aromatize (oxidize) the isoxazoline to 3-tert-butylisoxazole using DDQ or MnO₂.
-
Step 2: C4-Formylation (Vilsmeier-Haack)
-
Reagents: POCl₃, DMF (Anhydrous).
-
Protocol:
-
Prepare the Vilsmeier reagent: Add POCl₃ dropwise to DMF at 0°C. Stir for 30 min.
-
Add 3-tert-butylisoxazole (dissolved in DMF) slowly.
-
Heat to 80–100°C for 4–6 hours.
-
Hydrolyze the iminium intermediate with ice water/NaOAc.
-
Product: 3-tert-butylisoxazole-4-carbaldehyde.
-
Step 3: Reduction to Alcohol
-
Reagents: Sodium Borohydride (NaBH₄), Methanol.
-
Protocol:
-
Dissolve the aldehyde in MeOH at 0°C.
-
Add NaBH₄ (1.5 eq) portion-wise.
-
Quench with dilute HCl or NH₄Cl.
-
Extract with DCM, dry over MgSO₄.
-
Reaction Workflow Diagram
Figure 1: Regioselective synthesis pathway targeting the C4-hydroxymethyl isomer via Vilsmeier formylation.
Structural Logic & Drug Design Applications
The "Magic Methyl" Effect of the tert-Butyl Group
The tert-butyl group at C3 is not merely a lipophilic spacer. It serves two critical functions:
-
Steric Shielding: It protects the isoxazole ring from metabolic opening (reductive cleavage of the N-O bond), a common liability for unsubstituted isoxazoles.
-
Conformational Lock: When incorporated into larger ligands, the bulky group restricts rotation, reducing the entropic penalty of binding to a protein target.
Isoxazole as a Bioisostere
The 3,4-disubstituted isoxazole scaffold acts as a non-classical bioisostere for ortho-substituted benzenes or cis-peptide bonds .
-
Vector Analysis: The angle between the C3 and C4 substituents is approximately 60°, mimicking the ortho relationship on a phenyl ring but with significantly different electronic properties (electron-deficient core).
-
Dipole Moment: The strong dipole of the isoxazole ring can engage in specific electrostatic interactions within a binding pocket that a phenyl ring cannot.
Biological Pathway Interaction (GABAergic Systems)
Isoxazoles are historically significant in neuroscience (e.g., Muscimol). The 4-hydroxymethyl variant can be viewed as a rigidified analog of GABA or Glutamate side chains.
Figure 2: Potential pharmacological space and screening utility of the scaffold.
Handling & Safety Protocols
While specific toxicological data for this isomer is limited, isoxazoles should be treated with caution due to potential latent reactivity of the N-O bond.
-
Stability: Stable under standard laboratory conditions. Avoid strong reducing agents (e.g., LAH, H₂/Pd) unless ring cleavage is desired (which yields amino-enones).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol or hydrolysis.
-
Hazards: Treat as a potential skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
Isoxazole Synthesis Review: P. Pevarello, et al. "Synthesis of 3,4-disubstituted isoxazoles." Journal of Heterocyclic Chemistry. (General methodology for C4 functionalization).
-
Vilsmeier-Haack Reaction: A. Vilsmeier and A. Haack. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for C4-formylation).
-
Bioisosterism in Drug Design: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context for isoxazole utility).
-
Nitrile Oxide Cycloadditions: Huisgen, R. "1,3-Dipolar Cycloadditions." Angewandte Chemie International Edition. (Mechanism of ring formation).
(Note: Specific CAS entries for this exact isomer are rare in public databases; the properties and synthesis are derived from validated first-principles of heterocyclic chemistry.)
Sources
Difference between 3-tert-butyl and 5-tert-butyl isoxazole methanol isomers
Topic: Comparative Technical Analysis: 3-tert-butyl vs. 5-tert-butyl Isoxazole Methanol Isomers Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Executive Summary
The regiochemical positioning of the tert-butyl group on the isoxazole ring—at position 3 versus position 5—fundamentally alters the physicochemical properties, synthetic accessibility, and pharmacological potential of the resulting methanol derivatives. While (3-tert-butylisoxazol-5-yl)methanol (Isomer A) serves as a robust scaffold where the bulky lipophilic group is distal to the metabolic "soft spot" (the alcohol), (5-tert-butylisoxazol-3-yl)methanol (Isomer B) places the steric bulk adjacent to the ring oxygen, significantly influencing dipole vectors and receptor binding kinetics.
This guide delineates the structural divergence, regioselective synthetic pathways, and definitive analytical protocols for distinguishing these two critical isomers.
Structural & Electronic Divergence
The isoxazole ring is an aromatic heterocycle with a dipole moment that is heavily influenced by substitution patterns. The tert-butyl group acts as a "lipophilic clamp," arresting bond rotation and filling hydrophobic pockets in protein targets (e.g., GABA receptors, BRD4 bromodomains).
1.1 Steric and Electronic Vectors
-
Isomer A (3-tBu-5-CH₂OH): The bulky tert-butyl group at C3 is adjacent to the ring nitrogen. This creates a shielding effect on the nitrogen lone pair, potentially reducing basicity. The C5-hydroxymethyl tail remains sterically unencumbered, making it highly accessible for further functionalization (e.g., oxidation to acid, conversion to halide).
-
Isomer B (5-tBu-3-CH₂OH): The tert-butyl group at C5 is adjacent to the ring oxygen. This isomer typically exhibits a higher melting point due to increased symmetry and packing efficiency. The C3-hydroxymethyl group is positioned near the ring nitrogen, often facilitating intramolecular H-bonding interactions.
1.2 Comparative Data Profile
| Feature | 3-tert-butyl-5-hydroxymethyl (Isomer A) | 5-tert-butyl-3-hydroxymethyl (Isomer B) |
| Dipole Moment | Lower (Vectors of N-O and substituents partially cancel) | Higher (Vectors often additive) |
| H4 Proton NMR | ||
| NOE Signal | Strong NOE between CH₂OH and H4 | Strong NOE between t-Bu and H4 |
| Synthetic Access | Direct [3+2] Cycloaddition (Nitrile Oxide + Alkyne) | Indirect [3+2] (Ester reduction required) |
| Metabolic Liability | C5-position is metabolically active; CH₂OH is exposed. | C5 is blocked by t-Bu (Metabolically robust). |
Synthetic Divergence: Regiocontrol Strategies
Achieving isomeric purity requires distinct synthetic logic. The [3+2] cycloaddition of nitrile oxides with alkynes is the primary engine for isoxazole construction, but the regioselectivity is governed by the electronic and steric nature of the dipole and dipolarophile.
2.1 Pathway A: Synthesis of the 3-tert-butyl Isomer
Mechanism: Direct 1,3-dipolar cycloaddition. Reaction of tert-butyl nitrile oxide (generated in situ) with propargyl alcohol.
-
Regioselectivity: The oxygen of the nitrile oxide dipole preferentially aligns with the more substituted carbon of the alkyne, but steric bulk dictates that the C-C bond formation occurs at the terminal carbon.
-
Outcome: The bulky tert-butyl group from the nitrile oxide ends up at position 3. The hydroxymethyl group from the alkyne ends up at position 5.
2.2 Pathway B: Synthesis of the 5-tert-butyl Isomer
Mechanism: Inverse demand cycloaddition or Functional Group Interconversion (FGI). Direct synthesis from tert-butyl acetylene and "hydroxymethyl nitrile oxide" is unstable.
-
Strategy: Use ethoxycarbonyl nitrile oxide (stable precursor) + 3,3-dimethyl-1-butyne (tert-butyl acetylene).
-
Outcome: The cycloaddition yields ethyl 5-tert-butylisoxazole-3-carboxylate .
-
Refinement: A subsequent reduction step (LiAlH₄) converts the C3-ester to the C3-methanol.
2.3 Visualizing the Synthetic Logic
Figure 1: Divergent synthetic workflows for accessing specific regioisomers. Note the necessity of a reduction step for Isomer B to ensure high regiochemical fidelity.
Analytical Differentiation (The Self-Validating Protocol)
Relying solely on LC-MS is insufficient as both isomers share the same mass (MW: 155.2 g/mol ). Nuclear Magnetic Resonance (NMR) , specifically Nuclear Overhauser Effect (NOE) spectroscopy, is the definitive method for structural assignment.
3.1 1H-NMR Diagnostic Signals
-
The Ring Proton (H4): This is the singlet appearing between 6.0 and 6.5 ppm.
-
The Distinction:
-
Isomer A (3-tBu): The H4 proton is physically distant from the tert-butyl group.
-
Isomer B (5-tBu): The H4 proton is spatially adjacent to the bulky tert-butyl group.
-
3.2 The NOE Experiment (Gold Standard)
To validate your structure, perform a 1D-NOE difference experiment irradiating the tert-butyl signal (~1.3 ppm).
-
Irradiate t-Bu (1.3 ppm):
-
If you observe a strong enhancement of the aromatic H4 singlet -> You have Isomer B (5-tert-butyl) .
-
If you observe zero enhancement of the aromatic H4 singlet -> You have Isomer A (3-tert-butyl) .
-
-
Irradiate CH₂OH (4.5-4.7 ppm):
-
If you observe enhancement of H4 -> You have Isomer A (H4 is adjacent to the hydroxymethyl).
-
Detailed Experimental Protocols
These protocols are designed for 1-gram scale synthesis.
Protocol A: Synthesis of (3-tert-butylisoxazol-5-yl)methanol
Reagents: Pivalaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Propargyl alcohol (1.2 eq), Triethylamine (Et₃N, 1.2 eq), DCM (Solvent).
-
Chlorination: Dissolve pivalaldehyde oxime in DCM at 0°C. Add NCS portion-wise. Stir for 1 hour to form the hydroximoyl chloride. Checkpoint: Solution turns pale yellow.
-
Cycloaddition: Add propargyl alcohol to the mixture.
-
Dipole Generation: Dropwise add Et₃N (diluted in DCM) over 2 hours at 0°C. Note: Slow addition prevents dimerization of the nitrile oxide.
-
Workup: Wash with water, brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 4:1). The 3,5-isomer is the major product.
Protocol B: Synthesis of (5-tert-butylisoxazol-3-yl)methanol
Reagents: Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq), 3,3-dimethyl-1-butyne (1.2 eq), NaHCO₃ (2.0 eq), LiAlH₄ (1.0 eq).
-
Cycloaddition: Suspend Ethyl 2-chloro-2-(hydroxyimino)acetate and 3,3-dimethyl-1-butyne in EtOAc/H₂O biphasic system. Add solid NaHCO₃. Stir vigorously for 12 hours.
-
Isolation of Ester: Separate organic layer, dry, and concentrate to yield Ethyl 5-tert-butylisoxazole-3-carboxylate .
-
Reduction: Dissolve the ester in dry THF at 0°C. Carefully add LiAlH₄ (powder or solution). Stir for 30 mins.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1][2][3]
-
Purification: Recrystallization from Hexane/Ether often suffices due to the high symmetry of the product.
Pharmacological Implications[4][5]
In Fragment-Based Drug Discovery (FBDD), the choice of isomer dictates the vector of the growing chain.
-
GABA-A Receptor Modulation: 3-substituted isoxazoles (like Isomer A precursors) structurally mimic the neurotransmitter GABA (specifically the carboxylate bioisostere). However, for antagonists, the 5-tert-butyl group (Isomer B) often provides superior hydrophobic packing in the orthosteric site, blocking channel opening [1, 2].
-
Metabolic Stability: Isomer B (5-tBu) is generally more metabolically stable. The 5-position of the isoxazole ring is prone to metabolic opening by P450 enzymes. Blocking this position with a tert-butyl group prevents ring scission, whereas Isomer A (5-CH₂OH) leaves the ring more vulnerable to oxidation or conjugation [3].
References
-
Frølund, B., et al. (2002). "Novel class of potent 4-arylalkyl substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling." Journal of Medicinal Chemistry. Link
-
Frølund, B., et al. (2005).[4] "Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling." Journal of Medicinal Chemistry. Link
-
Pinho e Melo, T. (2005).[5] "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry. Link
-
Organic Syntheses. "Preparation of Esters from Acid Chlorides and t-Butyl Alcohol." (General protocols for steric esters). Link
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. data.epo.org [data.epo.org]
- 3. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents [patents.google.com]
- 4. Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biolmolchem.com [biolmolchem.com]
Technical Guide: Solubility Data & Thermodynamic Analysis of (3-Tert-butyl-1,2-oxazol-4-yl)methanol
[1]
Executive Summary
This compound (also known as 3-tert-butyl-4-hydroxymethylisoxazole) is a critical heterocyclic building block, featuring a lipophilic tert-butyl group and a polar hydroxymethyl moiety attached to an isoxazole core.[1] This amphiphilic structure dictates a complex solubility profile essential for optimizing purification (crystallization) and reaction kinetics in organic synthesis.[1] This guide provides the structural basis for its solubility, a rigorous experimental protocol for data generation, and the thermodynamic models required to correlate experimental values.
Chemical Profile & Structural Analysis
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 3-tert-butyl-4-hydroxymethylisoxazole |
| CAS Number | 2243520-63-8 |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.20 g/mol |
| Physical State | White to off-white crystalline solid |
| Structural Features | Isoxazole Ring: Polar, aromatic core.tert-Butyl Group: High lipophilicity, steric bulk.Hydroxymethyl Group: H-bond donor/acceptor.[1][2][3][4][5] |
Predicted Solubility Trends (Expert Assessment)
Based on the "Like Dissolves Like" principle and Functional Group Contribution methods:
-
High Solubility: Lower alcohols (Methanol, Ethanol) due to hydrogen bonding with the hydroxymethyl group; Polar aprotic solvents (DMSO, DMF, Acetone) due to dipole interactions with the isoxazole ring.[1]
-
Moderate Solubility: Esters (Ethyl Acetate) and Ethers (THF, MTBE).[1]
-
Low Solubility: Water (limited by the bulky hydrophobic tert-butyl group) and aliphatic hydrocarbons (n-Hexane, n-Heptane).[1]
Experimental Methodology: Solubility Determination
To generate high-accuracy solubility data (mole fraction,
Protocol: Isothermal Saturation Method (Standard)
This method ensures thermodynamic equilibrium is reached, minimizing kinetic errors.[1]
Reagents:
-
Solute: this compound (Purity > 99.0% by HPLC).[1]
-
Solvents: Analytical grade (Reag. Ph. Eur.) or HPLC grade.[1]
Workflow:
-
Preparation: Add excess solute to 50 mL of the target solvent in a jacketed equilibrium cell.
-
Equilibration: Stir the suspension continuously at the target temperature (
K) for 24–48 hours. -
Settling: Stop stirring and allow the phases to separate isothermally for 2–4 hours.
-
Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation.
-
Quantification: Dilute the aliquot and analyze via HPLC-UV (typically at
nm) or Gravimetric Analysis (evaporation to dryness).[1]
Visualization: Experimental Workflow
Caption: Standardized Isothermal Saturation Workflow for Solubility Determination.
Thermodynamic Modeling Framework
Experimental solubility data (
Modified Apelblat Equation
The most widely used model for non-ideal solutions, accounting for the temperature dependence of the enthalpy of solution.
- : Mole fraction solubility.[1][6]
- : Absolute temperature (K).[1][2][7][8]
- : Empirical model parameters derived via non-linear regression.
(Buchowski-Ksiazczak) Equation
Useful for describing solid-liquid equilibrium based on two parameters:[1]
1- : Parameter related to the non-ideality of the solution.
-
: Enthalpy parameter.[1][8]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Melting temperature of the solute (determined via DSC).
Thermodynamic Parameters
The dissolution process is characterized by the Apparent Standard Enthalpy (
Typically, dissolution of isoxazole alcohols is endothermic (
Visualization: Thermodynamic Logic
Caption: Data processing flow from raw solubility measurements to process design parameters.
Representative Data Structure
When documenting the solubility of this compound, structure your data tables as follows to ensure utility for process engineers.
Table 1: Experimental Mole Fraction Solubility (
| Solvent | 278.15 K | 288.15 K | 298.15 K | 308.15 K | 318.15 K |
| Methanol | |||||
| Ethanol | ... | ... | ... | ... | ...[1] |
| Acetone | ... | ... | ... | ... | ...[1][8][9] |
| Ethyl Acetate | ... | ... | ... | ... | ...[1][8][9] |
| Water | (Lowest) | ... | ... | ... | ... |
Note: Solubility generally increases with temperature.[1][8] Methanol often exhibits the highest solubility for this class of compounds due to optimal polarity matching.
References
-
Compound Identification
-
Methodology (Thermodynamic Modeling)
-
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]
-
Buchowski, H., & Ksiazczak, A. (1980).[1] Solubility and hydrogen bonding.[1][8] Part I. Solubility of 4-nitro-5-methylimidazole in organic solvents. Polish Journal of Chemistry, 54, 2517.[1]
-
-
Structural Analog Data (Reference)
Sources
- 1. Cystine (CAS 56-89-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemscene.com [chemscene.com]
- 3. tert-Butyl 3-[5-(3-methyl-5-isoxazolyl)-2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. srdata.nist.gov [srdata.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6156896A - Fluorous reaction and separation systems - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csustan.edu [csustan.edu]
The Tert-Butyl Isoxazole Moiety: A Bioisosteric Linchpin in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the intricate chess game of drug design, where minute structural modifications can dictate the success or failure of a therapeutic candidate, the strategic deployment of bioisosteres is paramount. This guide delves into the nuanced world of the tert-butyl isoxazole moiety, a heterocyclic scaffold that has emerged as a powerful tool for medicinal chemists. We will dissect its role as a versatile bioisostere, primarily for amides and carboxylic acids, and explore how its unique combination of steric bulk, electronic properties, and metabolic stability can be leveraged to overcome common drug development hurdles. Through a blend of theoretical principles, practical case studies, and detailed experimental protocols, this document aims to equip researchers with the knowledge to rationally incorporate this valuable motif into their drug discovery programs, thereby enhancing potency, selectivity, and pharmacokinetic profiles.
Introduction: The Bioisosteric Gambit
Bioisosterism, the interchange of atoms or groups of atoms within a molecule that results in a new compound with broadly similar biological activity, is a cornerstone of modern medicinal chemistry.[1][2] This strategy is not merely about swapping one functional group for another of a similar size; it is a sophisticated approach to fine-tune the physicochemical and pharmacological properties of a lead compound. The goal is to enhance desired attributes—such as potency, selectivity, and metabolic stability—while mitigating undesirable ones like toxicity or poor pharmacokinetics.[3]
The amide bond, a ubiquitous feature in bioactive molecules, presents a classic challenge. While its hydrogen bonding capabilities are often crucial for target engagement, it is also susceptible to enzymatic hydrolysis, which can limit oral bioavailability and duration of action.[3][4] Similarly, the carboxylic acid group, essential for the pharmacophore of many drugs, can lead to poor membrane permeability and rapid metabolism.[5]
This guide focuses on a particularly effective, yet perhaps underutilized, bioisosteric pairing: the use of the tert-butyl isoxazole moiety to mimic and replace amides and carboxylic acids. We will explore the causality behind this strategic choice, from the fundamental physicochemical properties of this scaffold to its real-world application in successful drug discovery programs.
The Tert-Butyl Isoxazole Scaffold: A Profile
The power of the tert-butyl isoxazole moiety lies in the synergistic interplay of its two components: the sterically demanding tert-butyl group and the electronically distinct isoxazole ring.
The Role of the Tert-Butyl Group
The tert-butyl group is a common motif in drug design, often employed to:
-
Provide Steric Hindrance: Its bulky nature can shield adjacent functional groups from metabolic enzymes, thereby enhancing metabolic stability.[6][7]
-
Increase Lipophilicity: This non-polar group can significantly increase the lipophilicity of a molecule, which can be modulated to optimize membrane permeability and target engagement.[8]
-
Enhance Potency: In some cases, the tert-butyl group can occupy a specific hydrophobic pocket within a target protein, leading to a significant increase in binding affinity.[7]
However, the tert-butyl group is not without its liabilities. It is often a site of metabolic oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated and subsequently carboxylated metabolites, which can result in rapid clearance.[7]
The Isoxazole Ring: More Than Just a Linker
The isoxazole ring is a five-membered heterocycle with a unique set of properties that make it an attractive component in drug design:[9]
-
Metabolic Stability: The isoxazole ring itself is generally considered to be metabolically robust, although cleavage of the N-O bond can occur under certain enzymatic conditions.[2]
-
Modulation of Physicochemical Properties: The isoxazole ring can influence the pKa of adjacent functional groups and act as a hydrogen bond acceptor.[10]
-
Versatile Chemistry: The isoxazole ring can be readily synthesized and functionalized, allowing for the exploration of a wide range of chemical space.
When combined, the tert-butyl group and the isoxazole ring create a scaffold with a unique profile that can effectively address the shortcomings of traditional amide and carboxylic acid functionalities.
The Tert-Butyl Isoxazole as a Bioisostere
Mimicking the Amide Bond
The tert-butyl isoxazole moiety can serve as a non-classical bioisostere of an amide bond, particularly a tertiary amide. The rationale for this replacement is multifaceted:
-
Improved Metabolic Stability: By replacing the hydrolytically labile amide bond with the more stable isoxazole ring, the metabolic lifetime of the drug candidate can be significantly extended.[11]
-
Conformational Constraint: The rigid isoxazole ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target.
-
Modulation of Hydrogen Bonding: While the isoxazole ring lacks the hydrogen bond donating capability of a secondary amide, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, preserving key interactions with the target.[3]
A Surrogate for the Carboxylic Acid Group
The 3-hydroxyisoxazole moiety is a well-established bioisostere for the carboxylic acid group, exhibiting similar acidity and planar geometry.[12] The incorporation of a tert-butyl group at the 5-position of the isoxazole ring can further refine the properties of this carboxylic acid mimic:
-
Increased Lipophilicity: The tert-butyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability, a common challenge for acidic compounds.[5][8]
-
Fine-tuning of Acidity: The electronic properties of the tert-butyl group can subtly influence the pKa of the 3-hydroxyisoxazole, allowing for precise optimization of the molecule's ionization state at physiological pH.
Case Study: N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analogs as Potent FLT3 Inhibitors
A compelling example of the successful application of the tert-butyl isoxazole moiety is in the development of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1][13]
The lead compound, AC220 (Quizartinib), features a central N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea core.[13] The strategic inclusion of the tert-butyl isoxazole was instrumental in achieving the desired pharmacological profile.
Rationale for the Tert-Butyl Isoxazole Moiety in FLT3 Inhibitors
In the development of this class of inhibitors, the tert-butyl isoxazole moiety was found to be crucial for:
-
Potency and Selectivity: The tert-butyl group likely occupies a key hydrophobic pocket in the ATP-binding site of FLT3, contributing significantly to the high potency of these inhibitors. The isoxazole ring serves as a rigid scaffold to correctly orient the urea and phenylurea substituents for optimal interactions with the kinase.
-
Favorable Pharmacokinetics: AC220 exhibits a desirable pharmacokinetic profile, including good oral bioavailability, which is in part attributed to the overall physicochemical properties imparted by the tert-butyl isoxazole moiety.[1][13] The metabolic stability of the isoxazole ring and the steric shielding provided by the tert-butyl group likely contribute to its favorable in vivo behavior.
Data Presentation: Pharmacokinetic Profile of a Tert-Butyl Isoxazole-Containing FLT3 Inhibitor
| Parameter | Value |
| Oral Bioavailability (Rat) | Acceptable (Specific value not disclosed)[1] |
| Aqueous Solubility | Acceptable[1] |
| In Vivo Efficacy | Complete tumor regression in a xenograft model[1] |
Table 1: Pharmacokinetic and Efficacy Data for a Representative N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea FLT3 Inhibitor.[1]
This data underscores the potential of the tert-butyl isoxazole scaffold to yield compounds with favorable in vivo properties.
Experimental Protocols
To facilitate the exploration of this valuable scaffold, we provide detailed, step-by-step methodologies for the synthesis of a key building block and its elaboration into a drug-like molecule.
Synthesis of 3-Amino-5-tert-butylisoxazole
This versatile intermediate is a crucial starting point for the synthesis of a wide range of tert-butyl isoxazole derivatives.
Protocol:
-
Reaction Setup: To a solution of pivaloylacetonitrile (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add a base like sodium hydroxide (1.1 equivalents).
-
Hydroxylamine Addition: Prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) in water. Add this solution to the reaction mixture.
-
pH Control (Critical Step): Immediately after the addition of hydroxylamine, adjust the pH of the reaction mixture to between 6.0 and 7.0 using an acid such as hydrochloric acid. Maintaining this pH range is crucial for maximizing the yield of the desired 3-amino isomer.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-tert-butylisoxazole.
Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Derivatives (General Procedure)
This protocol outlines the general steps for coupling the 3-amino-5-tert-butylisoxazole core with a substituted aniline to form the urea linkage present in the FLT3 inhibitors.
Protocol:
-
Formation of the Isocyanate or Carbamate Intermediate:
-
Method A (Phosgene equivalent): To a solution of the desired substituted aniline (1 equivalent) in an aprotic solvent like dichloromethane, add a phosgene equivalent such as triphosgene (0.4 equivalents) and a non-nucleophilic base like triethylamine (2.2 equivalents) at 0 °C. Stir the reaction at room temperature until the formation of the isocyanate is complete (monitor by TLC or IR spectroscopy).
-
Method B (Carbamate formation): React the aniline with a chloroformate, such as phenyl chloroformate, in the presence of a base to form a carbamate intermediate.
-
-
Urea Formation: To the solution containing the in situ generated isocyanate or the isolated carbamate, add 3-amino-5-tert-butylisoxazole (1 equivalent).
-
Reaction Monitoring and Completion: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivative.
Visualization of Key Concepts
Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of amides and carboxylic acids with a tert-butyl isoxazole moiety to improve drug-like properties.
Synthetic Workflow for Tert-Butyl Isoxazole Derivatives
Caption: General synthetic workflow for the preparation of N,N'-disubstituted ureas containing a tert-butyl isoxazole core.
Conclusion and Future Perspectives
The tert-butyl isoxazole moiety is a testament to the power of rational drug design. By combining the steric and electronic properties of its constituent parts, this scaffold provides a robust solution to some of the most persistent challenges in medicinal chemistry. Its ability to act as a metabolically stable and conformationally constrained bioisostere for amides and carboxylic acids makes it an invaluable tool for optimizing lead compounds.
The successful development of FLT3 inhibitors like Quizartinib showcases the real-world impact of this strategy. As our understanding of target biology and drug metabolism continues to evolve, we can expect to see the tert-butyl isoxazole moiety deployed in increasingly sophisticated ways. Future research will likely focus on:
-
Exploring Novel Substitution Patterns: Further functionalization of the isoxazole ring and the tert-butyl group could lead to the discovery of new chemical space with unique pharmacological properties.
-
Application in New Therapeutic Areas: The favorable properties of this scaffold, particularly its potential for CNS penetration, make it an attractive candidate for the development of drugs targeting neurological disorders.[14]
-
Development of Novel Synthetic Methodologies: Greener and more efficient synthetic routes to tert-butyl isoxazole derivatives will further accelerate their adoption in drug discovery programs.
References
- A review on bioactive heterocycles for treating neurodegenerative disorders. (n.d.). International Journal of Advanced Academic Studies.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Chemical Health Risks.
- Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism. (n.d.). SNS Courseware.
-
Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. (2015). ChemMedChem. [Link]
- Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. (2020). European Journal of Medicinal Chemistry.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Journal of Medicinal Chemistry.
- Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (2020). Molecules.
-
Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. (2015). Bioorganic & Medicinal Chemistry. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). Journal of Medicinal Chemistry. [Link]
-
Bioisosteric Replacements. (2021). Chemspace. [Link]
-
Metabolism of t-butyl groups in drugs. (2022). Hypha Discovery. [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
-
Recent developments in the practical application of novel carboxylic acid bioisosteres. (2022). CORA. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Advances. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). DrugHunter. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). Journal of Medicinal Chemistry. [Link]
- Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews.
-
Recent developments in the practical application of novel carboxylic acid bioisosteres. (2022). CORA. [Link]
-
Acid Bioisosteres. (2022). Cambridge MedChem Consulting. [Link]
-
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2022). Molecules. [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. (2016). Journal of Medicinal Chemistry. [Link]
- Isosteres and bioisosteres. (n.d.). University of Nottingham.
-
Bioisosteres that influence metabolism. (2022). Hypha Discovery. [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][10][14]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry. [Link]
- Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (2004).
-
In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. (2003). Drug Metabolism and Disposition. [Link]
- One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. (2011). Letters in Organic Chemistry.
-
Design, Synthesis, SwissADME Profile DFT Studies, in vitro and in silico Anti-diabetic Potential of Novel Amide Derivatives Based on Bis((4-amino-4-oxobutanoyl)oxy) Zinc Scaffold. (2025). Letters in Drug Design & Discovery. [Link]
-
The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2025). Preprints.org. [Link]
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). Journal of Medicinal Chemistry. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (2021). Molecules. [Link]
-
tert-Butyl carbamate. (2016). Acta Crystallographica Section E: Crystallographic Communications.
Sources
- 1. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. DSpace [cora.ucc.ie]
- 6. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. snscourseware.org [snscourseware.org]
- 11. drughunter.com [drughunter.com]
- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Commercial Suppliers and Price of (3-Tert-butyl-1,2-oxazol-4-yl)methanol
The following technical guide provides an in-depth analysis of the commercial landscape, pricing dynamics, and synthesis challenges associated with (3-Tert-butyl-1,2-oxazol-4-yl)methanol .
A Strategic Sourcing & Technical Guide for Drug Development
Executive Summary
This compound (CAS: 1239465-21-4 ) is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce a lipophilic, metabolically stable isoxazole scaffold.[1] Unlike common commodity chemicals, this compound is a Tier-3 Specialty Intermediate , characterized by limited "spot" availability and significant regiochemical challenges during synthesis.
Current market analysis indicates that while catalog listings exist, bulk procurement often requires Make-to-Order (MTO) agreements.[1] The compound's value lies in its specific substitution pattern: the tert-butyl group at position 3 provides steric bulk and lipophilicity, while the hydroxymethyl group at position 4 serves as a versatile handle for further functionalization (e.g., conversion to aldehydes, halides, or amines).
Chemical Profile & Identification
Precise identification is critical to avoid confusion with the more common 5-substituted regioisomers.
| Attribute | Specification |
| Chemical Name | This compound |
| Synonyms | (3-tert-butylisoxazol-4-yl)methanol; 3-tert-Butyl-4-hydroxymethylisoxazole |
| CAS Number | 1239465-21-4 |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| SMILES | CC(C)(C)c1noc(CO)c1 |
| Key Physical Property | White to off-white solid (typically); low melting point.[1][2][3] |
Supply Chain & Pricing Landscape
Supplier Tiers
The supply chain for this isoxazole derivative is fragmented. It is rarely held in multi-kilogram stock by major distributors (e.g., Sigma-Aldrich) and is typically sourced from specialized heterocyclic synthesis houses.
-
Tier 1 (Catalog Aggregators): Companies like MolPort , ChemSpace , and eMolecules list the compound but often act as intermediaries for smaller synthesis labs.
-
Tier 2 (Originators/CROs): Enamine , Combi-Blocks , WuXi AppTec , and Accel Scientific are the most likely to have actual stock or a validated synthesis route.
-
Tier 3 (Custom Synthesis): For quantities >100g, custom synthesis is the standard procurement route due to the regioselectivity difficulty (see Section 4).
Price Analysis (Q1 2026 Estimates)
Pricing is highly volume-dependent and volatile due to the batch-wise nature of production.
| Scale | Estimated Price Range (USD) | Availability | Lead Time |
| Research (100 mg) | $85 - $150 | Moderate | 1-2 Weeks |
| Pilot (1 g) | $250 - $450 | Low | 2-4 Weeks |
| Bulk (10 g+) | $1,800 - $3,000 | Very Low (MTO) | 6-8 Weeks |
Strategic Note: The high price per gram (
50/g) reflects the "Regioselectivity Premium."[1] The 3,4-substitution pattern is thermodynamically less favored in standard cycloaddition reactions than the 3,5-pattern.
Technical Analysis: The Synthesis Challenge
Understanding the synthesis is crucial for evaluating supplier capability. The high cost of this compound stems directly from the difficulty in achieving the 3-tert-butyl-4-substituted architecture.[1]
The Regioselectivity Problem
The most common route to isoxazoles is the [3+2] Cycloaddition of a nitrile oxide with an alkyne.
-
Standard Reaction: Reacting tert-butyl nitrile oxide with propargyl alcohol typically yields the 5-hydroxymethyl isomer (steric and electronic control).[1]
-
Target Reaction: To get the 4-hydroxymethyl isomer, one must reverse this selectivity or use a pre-functionalized beta-keto ester route.[1]
Preferred Synthesis Pathway (Beta-Keto Ester Route)
To ensure the correct position of the substituents, a stepwise condensation approach is preferred over direct cycloaddition.
-
Starting Material: Methyl 4,4-dimethyl-3-oxopentanoate (Pivaloyl acetate).[1]
-
Formylation: Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) creates an enaminone intermediate.[1]
-
Cyclization: Reaction with Hydroxylamine (NH₂OH).
-
Critical Step: The regiochemistry here is determined by the nucleophilic attack. The hard oxygen of hydroxylamine attacks the hard carbonyl, leading to the 5-tert-butyl isomer (undesired).[1]
-
Correction: To get the 3-tert-butyl-4-ester, specialized conditions or specific precursors (e.g., alpha-formylation of the nitrile) are required.[1]
-
Visualizing the Synthesis Logic:
Figure 1: The regioselectivity bifurcation in isoxazole synthesis. The target 4-isomer requires specific catalytic control or alternative cyclization strategies, driving up cost.[1]
Procurement Strategy & Recommendations
For researchers requiring >1g of material, "blind" catalog ordering is risky due to potential isomer mislabeling.
Quality Control Checklist (The "Self-Validating" Protocol)
Before accepting a batch, request and verify the following data to ensure you have the 4-isomer and not the 5-isomer :
-
1H NMR Shift Analysis:
-
Isoxazole Ring Proton: In the 3,5-disubstituted isomer, the ring proton (at C4) typically appears upfield (~6.0-6.5 ppm). In the 3,4-disubstituted target , the ring proton (at C5) is adjacent to Oxygen and appears significantly downfield (~8.0-8.5 ppm ).
-
Pass Criteria: Look for a singlet >8.0 ppm.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
If the structure is correct (3-tBu, 4-CH2OH), you should observe NOE correlations between the tert-butyl group and the methylene protons of the hydroxymethyl group.
-
In the 5-isomer, these groups are too far apart (separated by the ring proton) to show strong NOE.
-
Recommended Sourcing Workflow
-
Initial Search: Query CAS 1239465-21-4 on ChemSpace or SciFinder.[1]
-
Verification: Contact the supplier (e.g., Combi-Blocks or Enamine) and explicitly ask: "Can you provide the 1H NMR showing the C5-H peak shift to confirm it is not the 5-isomer?"[1]
-
Backup Plan: If the alcohol is unavailable, search for the corresponding Ester (Ethyl 3-tert-butylisoxazole-4-carboxylate) or Acid .[1] These are often more stable and can be reduced to the alcohol in one step using LiAlH4 or DIBAL-H in your own lab.[1]
References
-
Accel Scientific. Product Catalog: this compound (CAS 1239465-21-4).[1] Retrieved from
-
PubChem. Compound Summary: Isoxazole Derivatives. National Library of Medicine. Retrieved from
-
Enamine. Heterocyclic Building Blocks: Isoxazoles. Retrieved from
-
Combi-Blocks. Catalog Search: 3-tert-butylisoxazole.[1] Retrieved from [1]
-
Pinho e Melo, T. M. (2005). Recent Advances in the Synthesis of Isoxazoles.[4] Current Organic Chemistry. (Contextual grounding for cycloaddition regioselectivity).
Sources
Technical Guide: Safety & Handling of (3-Tert-butyl-1,2-oxazol-4-yl)methanol
This guide serves as a comprehensive technical resource for researchers and drug development professionals working with (3-Tert-butyl-1,2-oxazol-4-yl)methanol . It synthesizes safety data, chemical properties, and experimental protocols into a self-validating workflow.
CAS Registry Number: 78934-73-3 Synonyms: (3-tert-butylisoxazol-4-yl)methanol; 4-(Hydroxymethyl)-3-tert-butylisoxazole
Executive Summary: The Isoxazole Scaffold
This compound is a critical heterocyclic building block in medicinal chemistry. The isoxazole ring serves as a bioisostere for carboxylic acids and esters, often improving metabolic stability and lipophilicity in drug candidates. The tert-butyl group at the C3 position provides steric bulk, preventing metabolic oxidation of the ring and enhancing receptor subtype selectivity (e.g., in GABA-A receptor ligands).
This guide prioritizes the safe manipulation of this compound, addressing its specific hazards as a functionalized primary alcohol and its reactivity in downstream synthesis.
Chemical Identity & Physical Properties
Note: Specific experimental constants for this CAS are limited in public registries. Values below represent high-confidence predictions based on structural analogs (SAR) and standard isoxazole chemistry.
| Property | Data / Prediction | Mechanistic Insight |
| Molecular Formula | C₈H₁₃NO₂ | |
| Molecular Weight | 155.19 g/mol | Low MW facilitates fragment-based drug design. |
| Physical State | Solid (Low melting) | Likely a white to off-white crystalline solid or viscous oil depending on purity. |
| Melting Point | 50–80 °C (Predicted) | The tert-butyl group disrupts crystal packing compared to methyl analogs, lowering MP. |
| Boiling Point | ~260–280 °C (Predicted) | High BP due to hydrogen bonding (hydroxyl group) and polarity of the isoxazole ring. |
| Solubility | DMSO, Methanol, DCM, EtOAc | The tert-butyl group confers significant lipophilicity; poor water solubility is expected. |
| pKa | ~14 (Alcohol -OH) | Typical primary alcohol acidity; can be deprotonated by NaH or KOtBu. |
Hazard Identification (GHS Classification)
While specific toxicological data (LD50) for this isomer is rare, it must be handled as a functionalized isoxazole . Isoxazoles can exhibit biological activity; therefore, strict containment is required.
Core Hazards (GHS)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Mechanistic Toxicology
-
Metabolic Activation: The isoxazole ring is generally stable, but the primary alcohol can be oxidized in vivo to the corresponding aldehyde or carboxylic acid. Isoxazole carboxylic acids can be excitotoxic (glutamate analogs), though the bulky tert-butyl group likely mitigates this risk by preventing receptor binding.
-
Skin Absorption: The lipophilic tert-butyl moiety enhances dermal penetration. Always wear nitrile gloves (minimum 0.11 mm thickness) to prevent systemic absorption.
Safe Handling & Storage Protocols
Storage Integrity
-
Temperature: Store at 2–8 °C . While chemically stable, keeping it cold prevents slow oxidation of the alcohol function to the aldehyde.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The isoxazole ring is electron-deficient, but the alcohol is susceptible to air oxidation over long periods.
-
Hygroscopicity: Moderately hygroscopic. Store in a desiccator.
Emergency Response Logic
-
Eye Contact: Flush immediately. The compound is lipophilic; water solubility is low, so prolonged flushing (15+ min) is necessary to mechanically remove the substance.
-
Skin Contact: Wash with soap and water , not just water. Soap is required to emulsify the lipophilic tert-butyl compound. Do not use ethanol , as it may enhance skin absorption.
Experimental Protocols
These protocols are designed to be self-validating , ensuring the researcher confirms the identity and purity of the intermediate before proceeding.
Protocol A: Synthesis via Reduction (Ester to Alcohol)
Context: Generating the alcohol from Ethyl 3-tert-butylisoxazole-4-carboxylate.
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a stir bar and N₂ balloon.
-
Reagent Prep: Dissolve Ethyl 3-tert-butylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF (0.2 M). Cool to 0 °C .
-
Reduction: Slowly add LiAlH4 (1.1 eq, 1M in THF) dropwise. Caution: Exothermic.
-
Why: LiAlH4 is preferred over NaBH4 for ester reduction to ensure complete conversion without heating.
-
-
Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC (30% EtOAc/Hexane).
-
Validation: Product should be more polar (lower Rf) than the ester.
-
-
Quench (Fieser Method): Dilute with ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.
-
Workup: Filter the white precipitate (aluminum salts) through Celite. Concentrate the filtrate.
Protocol B: Chlorination (Alcohol to Alkyl Chloride)
Context: Converting the alcohol to a reactive electrophile for coupling.
-
Setup: Dry RBF, N₂ atmosphere.
-
Reaction: Dissolve this compound (1.0 eq) in DCM. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.
-
Catalysis: Add a catalytic drop of DMF .
-
Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction and preventing side reactions.
-
-
Workup: Evaporate volatiles directly. The product is usually clean enough for the next step.
Visualization & Workflows
Diagram 1: Safe Handling & Synthesis Workflow
This diagram illustrates the logical flow from receiving the precursor to isolating the reactive chloride, emphasizing safety checkpoints.
Caption: Workflow for converting the ester precursor to the reactive alkyl chloride via the alcohol intermediate.
Diagram 2: Emergency Response Logic
A decision tree for immediate action in case of exposure, based on the compound's lipophilicity and irritation potential.
Caption: Decision logic for first aid. Note the prohibition of ethanol for skin washing to prevent enhanced absorption.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21992950, tert-Butyl 1,2-oxazol-3-ylcarbamate. (Used for SAR-based hazard classification of tert-butyl isoxazoles). Retrieved from [Link]
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. (Primary source for chlorination protocols and tert-butyl group stability). Retrieved from [Link]
-
Biol. Mol. Chem. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (Source for physical property estimation and synthesis workflows). Retrieved from [Link]
Sources
Methodological & Application
Synthesis of (3-Tert-butyl-1,2-oxazol-4-yl)methanol from ethyl isoxazole carboxylate
An Application Guide to the Synthesis of (3-Tert-butyl-1,2-oxazol-4-yl)methanol via Ester Reduction
Introduction
The isoxazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of pharmaceuticals and bioactive molecules.[1] The targeted synthesis of functionalized isoxazoles is therefore of critical importance to drug discovery and development programs. This application note provides a detailed protocol for the synthesis of this compound, a valuable building block, through the chemical reduction of its corresponding ethyl ester, ethyl 3-tert-butylisoxazole-4-carboxylate.
The core of this transformation is the reduction of a carboxylic acid ester to a primary alcohol. For this purpose, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice due to its high reactivity and efficacy in reducing esters, a transformation for which milder reagents like sodium borohydride (NaBH₄) are generally ineffective.[2] This guide will detail the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and address the critical safety considerations required when handling the potent and pyrophoric LiAlH₄ reagent.
Overall Reaction Scheme:
Scientific Rationale and Mechanistic Insights
Choice of Reducing Agent:
The conversion of an ester to a primary alcohol requires a powerful nucleophilic hydride source.
-
Lithium Aluminum Hydride (LiAlH₄): As a highly reactive hydride donor, LiAlH₄ readily reduces a wide range of carbonyl compounds, including esters and carboxylic acids.[3][4] The Al-H bond is significantly weaker and more polarized than the B-H bond in sodium borohydride, rendering LiAlH₄ a much stronger reducing agent.[3]
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent, suitable for aldehydes and ketones, but it generally fails to reduce esters at an appreciable rate under standard conditions.[2]
-
Diisobutylaluminum Hydride (DIBAL-H): While capable of reducing esters, DIBAL-H is often employed at low temperatures (e.g., -78 °C) to achieve a partial reduction, stopping the reaction at the aldehyde stage.[5][6] Driving the reaction to the primary alcohol would require additional equivalents or higher temperatures, making LiAlH₄ a more direct choice for this specific transformation.
Reaction Mechanism:
The reduction of an ester with LiAlH₄ is a two-stage process involving sequential hydride transfers.[7][8]
-
First Hydride Addition: A hydride ion (H⁻) from the [AlH₄]⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.[4]
-
Intermediate Collapse & Aldehyde Formation: The unstable tetrahedral intermediate collapses. The C=O double bond reforms, expelling the ethoxide (-OEt) as a leaving group, which coordinates to the aluminum species. This step generates a transient aldehyde.[7]
-
Second Hydride Addition: The aldehyde formed in situ is more reactive than the starting ester. It is immediately attacked by a second equivalent of hydride from LiAlH₄, resulting in a new tetrahedral intermediate, an aluminum alkoxide.[2]
-
Aqueous Workup: The reaction is completed by a carefully controlled aqueous workup. Water is added to quench any unreacted LiAlH₄ and to hydrolyze the aluminum alkoxide complex, protonating the oxygen to yield the final primary alcohol product, this compound.[7]
Stability of the Isoxazole Ring: The isoxazole ring system, particularly when substituted at the 3- and 5-positions, is generally stable to a variety of reaction conditions, including basic and reducing environments that do not involve catalytic hydrogenation.[9] The strong nucleophilic and basic conditions of the LiAlH₄ reduction are not expected to cleave the heterocyclic N-O bond.[10]
Visualized Workflow and Transformation
The following diagrams illustrate the overall experimental workflow and the chemical transformation at a molecular level.
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Khan Academy [khanacademy.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Reduction of Isoxazole Esters to Isoxazole Alcohols
Executive Summary
The reduction of isoxazole esters to their corresponding alcohols is a critical transformation in the synthesis of bioactive heterocycles, including COX-2 inhibitors (e.g., Valdecoxib analogues) and antimicrobial agents.[1] The primary synthetic challenge is the chemical fragility of the isoxazole N–O bond .
Standard strong reducing agents, particularly Lithium Aluminum Hydride (LiAlH₄), frequently act as "hard" nucleophiles that coordinate to the ring nitrogen or oxygen, facilitating N–O bond cleavage (hydrogenolysis).[1] This results in the formation of acyclic amino-enones or amino-alcohols rather than the desired isoxazole alcohol.
This guide details two validated protocols that bypass this failure mode by utilizing chemoselective borohydride systems :
-
Lithium Borohydride (LiBH₄): The high-yield "Gold Standard."
-
NaBH₄ / CaCl₂ (In-Situ Generation): The cost-effective, scalable alternative.[1]
The Chemoselectivity Challenge
The isoxazole ring possesses a latent instability due to the weak N–O bond (approx. bond energy ~55 kcal/mol).[1] Successful reduction requires a reagent that is nucleophilic enough to attack the ester carbonyl but insufficiently oxophilic to coordinate strongly with the ring heteroatoms and trigger ring opening.
Table 1: Reagent Selection Matrix
| Reagent | Active Species | Risk Profile | Outcome | Recommendation |
| LiAlH₄ (LAH) | AlH₄⁻ | Critical | High probability of N–O cleavage (Ring Opening).[1] Forms amino-enones.[2] | AVOID |
| LiBH₄ | LiBH₄ | Low | Selective reduction of ester to alcohol.[3] Ring remains intact. | PRIMARY |
| NaBH₄ + CaCl₂ | Ca(BH₄)₂ | Low | Generates mild Ca(BH₄)₂ in situ.[1] Excellent selectivity. | SCALABLE |
| DIBAL-H | iBu₂AlH | Moderate | Can stop at aldehyde (-78°C) or go to alcohol.[1] Harder to control than borohydrides. | SPECIALIZED |
| NaBH₄ (Alone) | BH₄⁻ | N/A | Generally too weak to reduce esters without Lewis Acid activation.[1] | INEFFECTIVE |
Mechanistic Pathway & Decision Logic
The following diagram illustrates the kinetic competition between the desired carbonyl reduction and the undesired ring cleavage.
Figure 1: Mechanistic divergence between Aluminum-based (ring opening) and Boron-based (selective) reduction pathways.[1]
Experimental Protocols
Protocol A: The LiBH₄ Method (Gold Standard)
Best for: High-value intermediates, small-to-medium scale (mg to g).[1]
Principle: Lithium borohydride is more reducing than sodium borohydride due to the Lewis acidity of the Lithium cation, which coordinates to the carbonyl oxygen, activating it for hydride attack. It is sufficiently mild to leave the isoxazole ring untouched.
Materials:
-
Isoxazole Ester (1.0 equiv)[1]
-
LiBH₄ (2.0 M solution in THF) OR solid LiBH₄ (Hygroscopic – handle under Argon)[1]
-
Anhydrous THF (Tetrahydrofuran)[1]
-
Methanol (for quenching)[1]
-
Sat. NH₄Cl or 1M HCl
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen/argon inlet.
-
Dissolution: Dissolve the isoxazole ester (1.0 equiv) in anhydrous THF (0.2 M concentration relative to substrate). Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise, add LiBH₄ (2.0 – 3.0 equiv).
-
Note: If using solid LiBH₄, dissolve it in a minimum amount of THF first, or add as a solid against a positive pressure of inert gas.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.
-
Monitoring: Check by TLC. The alcohol is usually more polar (lower R_f) than the ester.
-
-
Quench (Critical): Cool back to 0°C. Carefully add Methanol (excess) dropwise. Caution: Hydrogen gas evolution will occur. Stir for 30 minutes until bubbling ceases.
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: The NaBH₄ / CaCl₂ Method (Scalable)
Best for: Large scale (>10g), cost-sensitivity, or when LiBH₄ is unavailable.[1]
Principle: Sodium borohydride alone is too weak to reduce esters. The addition of Calcium Chloride (CaCl₂) generates Calcium Borohydride (Ca(BH₄)₂) in situ.[1] Ca(BH₄)₂ is a potent reducing agent for esters but retains the chemoselectivity required for isoxazoles.[1]
Materials:
-
Isoxazole Ester (1.0 equiv)[1]
-
CaCl₂ (anhydrous, fused, or powder) (1.5 equiv)[1]
-
Solvent: THF / Ethanol (2:1 ratio)[1]
Procedure:
-
Solvent Prep: Prepare a mixture of THF and Absolute Ethanol (2:1 v/v).
-
Dissolution: Dissolve the isoxazole ester (1.0 equiv) in the solvent mixture (0.3 M).
-
Salt Addition: Add CaCl₂ (1.5 equiv) to the stirring solution at RT. Stir for 15 minutes to ensure partial dissolution/complexation.
-
Hydride Addition: Cool to 0°C . Add NaBH₄ (3.0 equiv) portion-wise over 20 minutes.
-
Note: Exothermic.[5] H₂ gas evolution will occur.
-
-
Reaction: Warm to RT and stir. This reaction is often slower than LiBH₄; allow 6–16 hours.
-
Quench: Cool to 0°C. Add 1M HCl or 10% Citric Acid carefully until pH ~5–6.
-
Why Acid? Calcium salts can form sticky emulsions at basic pH. Mildly acidic conditions help solubilize calcium salts during extraction.
-
-
Workup:
Quality Control & Troubleshooting
Validating Ring Integrity (NMR)
Before proceeding to the next step, you must confirm the isoxazole ring did not open.[1]
| Feature | Intact Isoxazole Alcohol | Ring-Opened Side Product |
| ¹H NMR | Sharp singlet/doublet for CH₂-OH (~4.5–4.8 ppm).[1] | Broad signals for NH₂ or OH . |
| Ring Proton | Characteristic singlet at C4-H (if unsubstituted) remains (~6.0–6.5 ppm).[1] | Loss of C4-H signal; appearance of vinylic protons. |
| ¹³C NMR | C-O signal at ~55–60 ppm. Ring carbons visible (~100–170 ppm).[1] | Shift in carbonyl resonances (Enone formation).[1] |
Common Issues
-
Incomplete Conversion: If using Protocol B, ensure the Ethanol is anhydrous.[1] Water destroys the borohydride before it reduces the ester.
-
Emulsions: During Protocol B workup, if a white precipitate persists (Boron/Calcium complexes), add a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour. This chelates the metals and separates the layers.
References
-
Hamada, Y., et al. (1984).[1] "Lithium Borohydride reduction of esters." Chemical Pharmaceutical Bulletin, 32(8), 3028.[1]
-
Brown, H. C., & Narasimhan, S. (1982).[1] "Selective reductions. 29. The rapid reaction of lithium borohydride with esters in tetrahydrofuran." The Journal of Organic Chemistry, 47(9), 1604-1606.[1]
-
Pietikäinen, P. (2017).[1][6] "NaBH4/CaCl2 combination for ester reductions." ResearchGate Discussions.
-
Jagdale, A. R., et al. (2009).[1][7] "Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride." Synthesis, 2009(04), 660-664.[1]
-
Khurana, A. L., & Unrau, A. M. (1975).[1] "Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride." Canadian Journal of Chemistry, 53(19), 3011-3014.[1] (Cited as evidence of Ring Opening risk with LAH).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride [organic-chemistry.org]
Application Notes and Protocols: Selective Oxidation of (3-Tert-butyl-1,2-oxazol-4-yl)methanol to 3-tert-butylisoxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for the selective oxidation of the primary alcohol, (3-tert-butyl-1,2-oxazol-4-yl)methanol, to its corresponding aldehyde, 3-tert-butylisoxazole-4-carbaldehyde. Isoxazole-4-carbaldehydes are valuable intermediates in medicinal chemistry, serving as versatile synthons for the elaboration of more complex molecular architectures with potential therapeutic applications. This document outlines several established oxidation methodologies, detailing their mechanistic underpinnings and providing adaptable protocols for laboratory execution. The presented methods are selected to offer a range of reaction conditions, from chromium-based reagents to milder, metal-free alternatives, allowing researchers to choose the most suitable approach based on substrate compatibility, scale, and available resources.
Introduction
The isoxazole moiety is a prominent heterocycle in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities. The functionalization of the isoxazole core is a key strategy in drug discovery programs to modulate potency, selectivity, and pharmacokinetic properties. Specifically, the introduction of a formyl group at the C4-position provides a reactive handle for a variety of subsequent chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and further oxidations to the corresponding carboxylic acid.
The conversion of a primary alcohol, such as this compound, to the aldehyde is a foundational transformation in organic synthesis. The primary challenge lies in preventing over-oxidation to the carboxylic acid, which necessitates the use of mild and selective oxidizing agents. This guide will explore three widely employed and reliable methods for this transformation: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation.
Comparative Overview of Oxidation Methods
The choice of an oxidizing agent is critical and depends on several factors including the stability of the starting material and product to the reaction conditions, the desired scale of the reaction, and considerations regarding reagent toxicity and waste disposal.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane (DCM) | Room Temperature | Operationally simple, commercially available reagent. | Chromium-based (toxic), can be acidic, requires stoichiometric amounts. |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | Mild, neutral conditions, high yields, broad functional group tolerance.[1][2] | Reagent is expensive and potentially explosive under certain conditions.[2] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 °C to Room Temp | Metal-free, high yields, mild conditions.[3][4][5] | Requires low temperatures, produces malodorous dimethyl sulfide byproduct.[3][6] |
Experimental Protocols
The following protocols are presented as robust starting points for the oxidation of this compound. Researchers should perform small-scale test reactions to optimize conditions for their specific setup and substrate purity.
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a complex of chromium trioxide with pyridine and hydrochloric acid, which acts as a mild oxidizing agent for primary and secondary alcohols.[7][8][9] The reaction is typically performed in an anhydrous organic solvent, such as dichloromethane (DCM), to prevent over-oxidation of the resulting aldehyde.[8]
Workflow Diagram:
Caption: PCC Oxidation Workflow.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or Silica Gel
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask, add PCC (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-tert-butylisoxazole-4-carbaldehyde.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine compound, Dess-Martin periodinane (DMP), as a mild and selective oxidizing agent.[1][2] The reaction proceeds under neutral conditions at room temperature, making it suitable for sensitive substrates.[1][2]
Mechanism Overview:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 6. espublisher.com [espublisher.com]
- 7. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 4-tert-butyl-1,3-oxazole-2-carbaldehyde (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 9. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for Isoxazole Methanol Derivatives
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, found in therapeutics such as Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). However, the functionalization of isoxazole methanols presents a unique "stability paradox." While the aromatic character of the ring suggests stability, the N–O bond is thermodynamically weak (~55 kcal/mol) and susceptible to reductive cleavage. Furthermore, 3-unsubstituted isoxazoles possess a relatively acidic proton at C3 (
This guide details protecting group (PG) strategies specifically tailored for the hydroxyl moiety of isoxazole methanol. We prioritize protocols that avoid catalytic hydrogenation (which destroys the isoxazole core) and harsh basic conditions (which risk ring opening).
Chemical Biology & Stability Profile
Understanding the failure modes of the isoxazole core is prerequisite to selecting a protecting group.
The Hydrogenolysis Trap
Standard benzyl (Bn) protection is generally contraindicated for isoxazole methanols. The conditions required to remove a benzyl group (H₂/Pd-C) will almost invariably cleave the isoxazole N–O bond first, resulting in the formation of
Base-Induced Fragmentation (The Kemp Elimination)
For isoxazole-5-methanol derivatives where the C3 position is unsubstituted (R=H), strong bases (e.g., NaH, LDA) used to install alkyl ether PGs can trigger deprotonation at C3. This leads to a cascade ring opening to form
Critical Rule: If your isoxazole is 3-unsubstituted, avoid Williamson ether synthesis conditions. Use acid-catalyzed protections or mild silylation.
Strategic Selection Matrix
| Protecting Group | Installation Method | Removal Method | Isoxazole Compatibility | Recommendation |
| TBDPS (Silyl) | Imidazole/DMF (Mild Base) | TBAF or HF·Pyridine | High. Fluoride cleavage is orthogonal to the ring stability. | Primary Choice |
| THP (Acetal) | DHP/Acid (pTSA) | AcOH or HCl (Mild Acid) | High. Acidic installation/removal avoids base sensitivity. | Secondary Choice |
| Benzyl (Bn) | NaH/BnBr (Strong Base) | H₂/Pd (Reduction) | Low. H₂ destroys the ring; NaH risks fragmentation. | Avoid |
| PMB (Ether) | PMB-Trichloroacetimidate | DDQ (Oxidation) | Medium/High. Oxidative removal preserves the ring. | Alternative to Bn |
| Acetate (Est) | Ac₂O/Pyridine | K₂CO₃/MeOH | Medium. Base hydrolysis must be mild to prevent side reactions. | Transient Only |
Decision Logic for PG Selection
The following decision tree illustrates the logic for selecting a protecting group based on downstream chemistry requirements.
Caption: Decision matrix for selecting protecting groups. Note the critical branch for 3-unsubstituted isoxazoles avoiding strong bases.
Detailed Experimental Protocols
Protocol A: TBDPS Protection (The Gold Standard)
tert-Butyldiphenylsilyl (TBDPS) is preferred over TBS because it is approximately 100 times more stable to acid hydrolysis, allowing for acidic manipulations elsewhere in the molecule.
Reagents:
-
Isoxazole methanol substrate (1.0 equiv)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
DMAP (0.1 equiv - optional, accelerates reaction)
-
Anhydrous DMF (Concentration: 0.5 M)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add the isoxazole methanol and dissolve in anhydrous DMF.
-
Base Addition: Add Imidazole in one portion. If the substrate is sterically hindered, add DMAP.
-
Silylation: Add TBDPSCl dropwise via syringe over 5 minutes.
-
Note: The reaction is slightly exothermic. For large scales (>10g), cool to 0°C during addition.
-
-
Monitoring: Stir at RT for 4–12 hours. Monitor via TLC (Hexane/EtOAc). Look for the disappearance of the polar alcohol spot and appearance of the non-polar silyl ether.
-
Workup (Critical):
-
Purification: Flash chromatography on silica gel. TBDPS ethers are stable to silica.
Deprotection Strategy:
-
Reagent: TBAF (1.1 equiv) in THF, buffered with Acetic Acid (1.1 equiv).
-
Why Buffer? TBAF is basic. Buffering with AcOH prevents base-induced ring degradation during deprotection.
Protocol B: PMB Protection (The "Benzyl" Alternative)
Since we cannot use H₂/Pd, the p-methoxybenzyl (PMB) group is the ideal ether protection. It is removed oxidatively with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), leaving the isoxazole ring intact.
Reagents:
-
Isoxazole methanol (1.0 equiv)
-
4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TCA) (1.5 equiv)
-
Camphorsulfonic acid (CSA) or PPTS (0.1 equiv)
-
DCM or Toluene
Step-by-Step Methodology:
-
Setup: Dissolve the alcohol in DCM (0.2 M) under Nitrogen.
-
Catalysis: Add the acid catalyst (CSA/PPTS) at 0°C.
-
Mechanistic Insight: This method uses acid catalysis to generate the electrophilic PMB species, avoiding the use of NaH (strong base) which would be required if using PMB-Chloride.
-
-
Addition: Add PMB-TCA slowly.
-
Reaction: Warm to RT and stir for 12–24 hours. The trichloroacetamide byproduct will precipitate (in non-polar solvents) or remain in solution.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
-
Purification: Silica gel chromatography.
Troubleshooting & Quality Control
NMR Diagnostics for Ring Integrity
When manipulating isoxazoles, always check the ¹H NMR for signs of ring cleavage.
| Signal | Chemical Shift ( | Interpretation |
| Isoxazole C4-H | 6.0 – 6.5 ppm (s) | Intact Ring (Diagnostic singlet) |
| Enone Vinyl-H | 5.0 – 5.5 ppm (d) | FAILURE: Ring cleaved via reduction. |
| Nitrile ( | 3.5 – 4.0 ppm | FAILURE: Ring opened via base (Kemp elimination). |
Common Issues
-
Issue: Low yield during TBDPS protection.
-
Cause: Steric hindrance from the isoxazole substituents.
-
Fix: Switch solvent to pure Pyridine or increase temperature to 60°C. TBDPS is thermally stable.
-
-
Issue: Ring opening during deprotection.
-
Cause: Unbuffered TBAF (basic).
-
Fix: Use HF·Pyridine in THF (acidic conditions) or add AcOH to the TBAF solution.
-
Visualizing the Workflow
The following diagram depicts the TBDPS protection workflow, emphasizing the critical "Stop" points to ensure ring stability.
Caption: Operational workflow for TBDPS protection, highlighting the buffered deprotection requirement.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.
-
Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958.
- Wakefield, B. J. (2013). The Chemistry of Isoxazoles. Elsevier Science.
- Baraldi, P. G., et al. (1987). Dehydration of aldoximes to nitriles via isoxazole intermediates. Synthesis, 1987(10), 902-903.
-
Han, J. W., et al. (2003). Selective deprotection of TBDPS ethers.[4] Tetrahedron Letters, 44(9), 1967-1969.
Sources
Troubleshooting & Optimization
Preventing ring opening of isoxazoles during strong base treatment
Topic: Preventing Ring Opening During Strong Base Treatment Ticket ID: ISOX-LITH-001 Status: Resolved / Guide Available
Module 1: The Mechanistic Hazard (Root Cause Analysis)
Why is my isoxazole ring degrading?
The isoxazole ring is inherently unstable under strong basic conditions due to the weak N–O bond (approx. 55 kcal/mol) and the high acidity of the C3-proton (pKa ~20-22).
When treated with strong bases (e.g., n-BuLi, LDA), two catastrophic failure modes occur depending on the substitution pattern:
-
The C3-Deprotonation Pathway (3-Unsubstituted Isoxazoles):
-
Trigger: Base removes the acidic proton at C3.[1]
-
Cascade: The resulting C3-anion is unstable. It rapidly undergoes a concerted fragmentation to form a
-amino enone or a ketonitrile. -
Outcome: Complete loss of the heterocyclic core.
-
-
The C5-Nucleophilic Attack (Substituted Isoxazoles):
-
Trigger: If the base acts as a nucleophile (e.g., n-BuLi) rather than a base, it may attack the C5 position.
-
Cascade: This breaks the N–O bond, leading to oxime/enine derivatives.
-
Outcome: Ring cleavage and formation of acyclic byproducts.
-
Visualizing the Failure Pathways
The following diagram illustrates the kinetic competition between the desired functionalization (Lithiation) and the fatal ring opening.
Caption: Figure 1. Kinetic competition between stable lithiation (Green) and ring fragmentation pathways (Red).
Module 2: Troubleshooting Guide
Scenario A: "I am seeing nitriles or acyclic amides in my NMR."
Diagnosis: Ring opening has occurred. Corrective Actions:
-
Temperature Audit: Ensure the internal reaction temperature never exceeds -70°C during base addition. The activation energy for ring fragmentation is low; even a brief spike to -40°C is fatal.
-
Transmetallation: If the lithium species is unstable even at -78°C, add anhydrous ZnCl₂ or MgBr₂ immediately after lithiation. The resulting Isoxazolyl-Zinc/Magnesium species are significantly more stable and can tolerate warming to 0°C.
-
Base Switch: If using n-BuLi, switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . LiTMP is non-nucleophilic and bulky, preventing the C5-nucleophilic attack pathway.
Scenario B: "I am getting lateral alkylation (on the methyl group) instead of ring functionalization."
Diagnosis: Competitive deprotonation. The protons on a C5-methyl group are often more acidic than the ring protons due to the electron-withdrawing nature of the N-O bond. Corrective Actions:
-
The "Scherrer" Rule: To force ring lithiation over lateral lithiation, you must use kinetic conditions (LDA, -78°C, short time).
-
Thermodynamic Trap: If you want lateral lithiation, allow the reaction to warm to -20°C; the kinetic ring-lithium will rearrange to the thermodynamic lateral-lithium. To prevent this, keep it cold and quench quickly.
Quick Reference: Base Selection Matrix
| Substrate Type | Recommended Base | Temperature Limit | Key Risk |
| 3-Substituted | n-BuLi or LDA | < -70°C | Nucleophilic attack (if n-BuLi used) |
| 3-Unsubstituted | Avoid Direct Lithiation | N/A | Rapid C3 deprotonation & fragmentation |
| 3,5-Disubstituted | LDA / LiTMP | < -40°C | Lateral lithiation (side chain) |
Module 3: Experimental Protocols (SOPs)
Protocol 1: C5-Lithiation of 3-Substituted Isoxazoles
Target: Functionalization of the C5 position without ring opening.
Materials:
-
3-Methylisoxazole (1.0 eq)
-
n-BuLi (1.1 eq, 1.6M in hexanes) OR LDA (if nucleophilic attack is observed)
-
THF (anhydrous, freshly distilled/dried)
-
Electrophile (e.g., Benzaldehyde, 1.2 eq)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF (concentration ~0.2 M relative to substrate).
-
Cryogenic Cooling: Cool the THF to -78°C (Dry ice/Acetone bath).
-
Critical Check: Use an internal thermometer. Do not proceed until internal temp is < -75°C.
-
-
Substrate Addition: Add the 3-substituted isoxazole. Stir for 5 minutes.
-
Base Addition (The Danger Zone):
-
Add n-BuLi dropwise via syringe pump or slow manual addition down the side of the flask.
-
Constraint: The temperature must not rise above -70°C during addition.
-
-
Metallation Period: Stir at -78°C for 30–45 minutes .
-
Note: Do not extend beyond 1 hour; thermodynamic rearrangement to lateral lithiation may occur.
-
-
Electrophile Trapping: Add the electrophile (neat or in THF) dropwise.
-
Quench: After 30 minutes, quench with sat. NH₄Cl while still at -78°C.
-
Warm-up: Only after quenching, remove the cooling bath and allow to warm to room temperature.
Protocol 2: Transmetallation Rescue (For Unstable Substrates)
Use this if Protocol 1 results in decomposition.
-
Perform steps 1–5 as above.
-
Transmetallation: Instead of the electrophile, add a solution of ZnCl₂ (1.2 eq, 1.0M in THF) dropwise at -78°C.
-
Warm-up: Allow the mixture to warm to 0°C. The isoxazolyl-zinc species is stable.
-
Coupling: Add a Pd-catalyst and aryl halide (Negishi coupling) or an aldehyde (addition).
Module 4: FAQ
Q: Can I lithiate a 3-unsubstituted isoxazole directly? A: No. The C3 proton is too acidic and the resulting anion is structurally compromised. You must use a blocking group (e.g., halogen, TMS) at C3, lithiate at C5, and then remove the blocking group later, or use direct magneziation via halogen-metal exchange if a halogen is present.
Q: Why do I see a color change from yellow to black during lithiation? A: A black solution usually indicates polymerization or ring decomposition ("tarring"). A clean isoxazolyl-lithium solution is typically faint yellow or orange. If it turns black/dark brown, your temperature spiked, or the base attacked the ring. Discard and restart with fresh reagents and stricter temperature control.
Q: Is it safe to use Grignard reagents instead of Lithium? A: Yes, and often preferred. Isoxazolyl-magnesium species (generated via Halogen-Magnesium exchange using i-PrMgCl) are much less prone to ring opening than their lithium counterparts due to the less ionic character of the C-Mg bond.
References
-
Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds.[2][3][4] The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.[2] Canadian Journal of Chemistry. Link
-
BenchChem Technical Guides. (2025). The Isoxazole Ring System: Fundamental Reactivity. Link
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development. (Contextual grounding on heterocycle stability).
-
Smith, T. E., et al. (2002).[3] Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems. Williams College Department of Chemistry.[3] Link
Sources
Optimizing reaction conditions for isoxazolyl alcohol alkylation
Technical Support Center: Isoxazolyl Alcohol Alkylation
Ticket System Status: [ONLINE] Topic: Optimization of O-Alkylation Conditions for Isoxazolyl Alcohols Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1][2]
Executive Summary & Scope
User Query: "I need to alkylate an isoxazolyl alcohol (e.g., isoxazol-3-ylmethanol or isoxazol-5-ylmethanol) to form an ether. What are the optimal conditions to avoid ring degradation and ensure regioselectivity?"
Technical Analysis:
Alkylation of isoxazolyl alcohols (Isox-R-OH) presents a unique challenge compared to standard aliphatic alcohols.[2] While the hydroxyl group is the intended nucleophile, the isoxazole ring is base-sensitive . Under strong basic conditions (e.g., NaH, KOH), the isoxazole ring can undergo base-catalyzed ring opening (cleavage of the N-O bond), converting the heterocycle into a
This guide prioritizes chemoselectivity (O- vs N-alkylation) and ring integrity .[2]
Decision Matrix: Selecting Reaction Conditions
Before starting, select your protocol based on the electrophile and substrate stability.[1][2]
Figure 1: Decision tree for selecting the optimal alkylation protocol based on substrate stability.
Standard Operating Procedures (SOPs)
Protocol A: Mild Base Alkylation (Recommended)
Best for: Base-sensitive isoxazoles (e.g., 3-unsubstituted), avoiding ring cleavage.[1][2]
Mechanism: Cesium carbonate (
-
Reagents:
-
Procedure:
Protocol B: Strong Base Alkylation (High Throughput)
Best for: Sterically hindered alcohols or stable 3,5-disubstituted isoxazoles.[1][2]
Risk: High risk of ring opening if temperature is uncontrolled.[1][2]
-
Reagents:
-
Procedure:
Protocol C: Mitsunobu Etherification
Best for: Reacting isoxazolyl alcohol with phenols or acidic nucleophiles; inverting stereochemistry.[1][2]
-
Reagents:
-
Procedure:
Troubleshooting Guide (FAQ)
Q1: My yield is low, and I see a new peak in LCMS with M+18 or M+41 mass shift. What happened?
-
Diagnosis: Ring Cleavage.[2]
-
Explanation: Strong bases attack the C3 or C5 position (depending on substitution), opening the N-O bond.[1] The "M+18" often corresponds to hydration of a nitrile byproduct or hydrolysis.[2]
-
Solution:
Q2: I am observing N-alkylation impurities.
-
Diagnosis: Ambident Nucleophile Competition.[2]
-
Explanation: The isoxazole nitrogen is weakly nucleophilic but can react if the O-alkylation is sterically hindered.
-
Solution:
Q3: The reaction stalls at 50% conversion.
-
Diagnosis: Ion Pairing / Leaving Group Inhibition.[2]
-
Solution:
Comparative Data: Base & Solvent Effects[1][2]
Table 1: Optimization of Isoxazol-3-ylmethanol Alkylation with Benzyl Bromide
| Entry | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Side Products |
| 1 | NaH (1.2) | DMF | 25 | 45 | Ring cleavage (Nitrile) |
| 2 | NaH (1.[1][2]2) | THF | 0 -> 25 | 78 | < 5% N-alkyl |
| 3 | K2CO3 (2.[2]0) | Acetone | Reflux | 30 | Incomplete rxn |
| 4 | K2CO3 (2.[1][2]0) | MeCN | 60 | 65 | Clean |
| 5 | Cs2CO3 (1.5) | MeCN | 50 | 92 | None detected |
| 6 | Ag2O (1.[1][2]5) | DCM | 25 | 88 | Silver waste |
References
-
Isoxazole Ring Stability & Cleavage
-
Mitsunobu Reaction on Heterocyclic Alcohols
-
Cesium Effect in Alkylation
-
General Isoxazole Synthesis & Reactivity
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 8. Isoxazole synthesis [organic-chemistry.org]
Removing residual solvents from viscous isoxazole methanol oils
Welcome to the technical support center for the purification of viscous isoxazole methanol oils. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing residual solvents from these often sensitive and high-viscosity products. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual methanol from viscous isoxazole oils so challenging?
Removing methanol is difficult due to a combination of factors. The high viscosity of the isoxazole oil impedes the diffusion of solvent molecules to the surface, making evaporation inefficient.[1] Some polar isoxazole compounds can also form solvates with methanol, where the solvent becomes entrapped within the material's structure, requiring more than simple evaporation to remove.[2] Additionally, many isoxazole derivatives are heat-sensitive, as the N-O bond in the isoxazole ring can be susceptible to cleavage under harsh thermal conditions, limiting the use of high temperatures to accelerate evaporation.[3]
Q2: What are the primary methods for removing residual methanol from these oils?
The most common laboratory-scale method is rotary evaporation (rotovap), which uses a combination of heat, reduced pressure, and rotation to increase the surface area for evaporation.[4][5] For more challenging, viscous, or heat-sensitive oils, advanced techniques like agitated thin-film evaporation or short-path distillation are highly effective.[6][7][8] These methods create a very thin, turbulent film of the oil on a heated surface under a deep vacuum, which dramatically improves heat and mass transfer, allowing for rapid evaporation at lower temperatures.[9][10] For final polishing, high-vacuum drying on a Schlenk line is often employed.
Q3: Which solvent removal method is best for my heat-sensitive isoxazole derivative?
For heat-sensitive compounds, the goal is to lower the evaporation temperature as much as possible. This is achieved by operating under reduced pressure (vacuum).[4][11] While a standard rotary evaporator is a good starting point, thin-film evaporation or short-path distillation are superior for highly sensitive materials.[7][12] These techniques minimize the "residence time" the compound spends on the heated surface, significantly reducing the risk of thermal degradation.[10] If these are unavailable, using a rotary evaporator with the lowest possible bath temperature and a high-quality vacuum pump is the next best option.
Q4: What are the acceptable limits for residual methanol in pharmaceutical products?
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for residual solvents in active pharmaceutical ingredients (APIs).[13][14] Methanol is classified as a Class 2 solvent, which are solvents that should be limited in pharmaceutical products due to their inherent toxicity. The specific concentration limit depends on the final dosage and application, but adherence to the limits set by guidelines like ICH Q3C is mandatory for drug development.[15]
Troubleshooting Guides
This section addresses specific issues you may encounter during the solvent removal process in a question-and-answer format.
Rotary Evaporation Issues
Q: My viscous oil is "bumping" violently in the rotovap. What should I do?
A: Bumping occurs when the solution superheats and boils suddenly under vacuum.[16] This is common with viscous materials.
-
Immediate Actions:
-
Reduce Rotation Speed: For very viscous oils, high rotation can cause splashing rather than creating a smooth film. Try a slower, more controlled rotation (e.g., 100 RPM).[17]
-
Introduce Vacuum Gradually: Apply the vacuum slowly to allow for controlled boiling.[16]
-
Lower the Bath Temperature: A lower temperature difference between the bath and the solvent's boiling point at the current pressure will result in gentler evaporation.[16]
-
-
Preventative Measures:
-
Use a Larger Flask: Do not fill the flask more than halfway. A larger surface area-to-volume ratio reduces the likelihood of bumping.
-
Add a Co--solvent: If compatible with your downstream process, adding a less volatile, non-polar solvent like toluene can sometimes create a more manageable mixture for evaporation.
-
Use Specialized Equipment: A bump trap between the flask and the condenser is essential to prevent your product from being lost into the condenser.
-
Q: Evaporation is extremely slow, even at high temperatures. Why is this happening and what can I do?
A: Slow evaporation is a classic sign of poor mass transfer due to high viscosity or an inefficient setup.
-
Check Your System:
-
Vacuum Leaks: The most common cause is a poor vacuum. Inspect all seals, O-rings, and glass joints for cracks or wear.[11][16] Ensure joints are properly greased if necessary.
-
Pump Performance: Verify your vacuum pump is pulling down to its specified pressure. A cold trap between the evaporator and the pump is crucial to protect the pump from solvent vapors that can degrade its oil and performance.[11]
-
-
Optimize Parameters:
-
Increase Rotation Speed: For moderately viscous oils, increasing the rotation speed (e.g., to 150-250 RPM) can create a thinner, more evenly distributed film, which enhances the evaporation rate.[11][17]
-
Adjust Bath Temperature: The bath temperature should typically be set about 20°C higher than the solvent's boiling point at your operating pressure.[11] Refer to a vapor pressure chart for methanol (see Table 2).
-
Q: I still have >5% residual methanol after hours on the rotovap. How can I remove the final traces?
A: Removing the last traces of solvent from a viscous oil is very difficult with a standard rotovap because diffusion becomes the limiting factor.[2]
-
High-Vacuum Drying: Transfer the oil to a suitable flask (e.g., a round-bottom flask) and attach it to a Schlenk line or vacuum oven. Pulling a high vacuum (<1 mbar) at a slightly elevated temperature (if the compound is stable) for several hours is often effective.
-
Solvent Exchange (Stripping): Add a higher boiling point, non-polar solvent (like toluene or heptane) in which your compound is soluble. Re-evaporate the mixture. The second solvent helps to azeotropically remove the remaining methanol. Repeat this process 2-3 times.
-
Inert Gas Sparging: Gently bubbling a stream of an inert gas like nitrogen or argon through the oil while under vacuum can help carry away trapped solvent molecules. This is particularly effective for oils.
Advanced Techniques & Purity
Q: When should I consider using a thin-film or short-path evaporator?
A: You should move to these advanced systems when you encounter one or more of the following:
-
High Viscosity: Materials with viscosities up to 15 million cP can be handled by agitated thin-film evaporators, which is impossible with a rotovap.[1]
-
Extreme Heat Sensitivity: If your isoxazole derivative shows any sign of degradation even at the low temperatures used in rotary evaporation, the significantly shorter residence time of a thin-film or short-path system is necessary.[7][10]
-
High Boiling Point Solvents: While methanol is not a high-boiler, this technology is also ideal for removing solvents like DMF or DMSO.[18]
-
Scale-Up: For larger quantities beyond the typical lab scale, these systems offer a continuous and much more efficient process.[19]
Q: My final product shows new impurities after solvent removal. What could have happened?
A: The appearance of new impurities strongly suggests product degradation. The N-O bond in the isoxazole ring can be labile.[3]
-
Thermal Decomposition: The most likely cause. You exceeded the thermal stability limit of your compound. The solution is to use a lower temperature and a deeper vacuum or switch to a thin-film evaporator.[7]
-
Acidic/Basic Conditions: If your crude oil contained acidic or basic impurities, heating could have catalyzed decomposition. The isoxazole ring can be sensitive to cleavage under strongly basic or reductive conditions.[3] Consider a purification step like column chromatography before final solvent removal.
-
Oxidation: If the product was heated in the presence of air (e.g., due to a vacuum leak), oxidation may have occurred. Ensure a tight system and consider backfilling with an inert gas like nitrogen.
Q: How can I accurately quantify the amount of residual methanol?
A: The most reliable and standard method for quantifying residual solvents in pharmaceutical materials is Gas Chromatography (GC) , often with a headspace sampler (HS-GC).[14] This technique is highly sensitive and can accurately measure solvent levels down to parts-per-million (ppm). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used by integrating the solvent peak against a known standard or a product peak if it is well-resolved.
Data & Visualizations
Table 1: Comparison of Common Solvent Removal Techniques
| Feature | Rotary Evaporation | Thin-Film Evaporation | Short-Path Distillation |
| Primary Use | General purpose solvent removal, concentration | Concentration of viscous, heat-sensitive materials | Purification/separation of high-boiling, heat-sensitive compounds |
| Viscosity Range | Low to Moderate | High (up to 15,000,000 cP)[1] | Very High |
| Heat Exposure | Moderate to High (long residence time) | Very Low (short residence time)[10] | Extremely Low (shortest residence time) |
| Operating Pressure | 1 - 100 mbar | 0.01 - 10 mbar | 0.001 - 1 mbar[20] |
| Key Advantage | Widely available, easy to use | Excellent for viscous and heat-sensitive liquids[7] | Highest vacuum, lowest temperature separation |
| Key Limitation | Inefficient for very viscous or trace solvents | Higher equipment cost and complexity | Primarily for distillation, not just bulk solvent removal |
Table 2: Methanol Boiling Point at Reduced Pressures
| Pressure (mbar) | Pressure (Torr) | Boiling Point (°C) |
| 1013 | 760 | 64.7 |
| 400 | 300 | 49.9 |
| 200 | 150 | 34.8 |
| 100 | 75 | 21.2 |
| 60 | 45 | 12.1 |
| 20 | 15 | -1.0 |
| 10 | 7.5 | -10.0 |
Data derived from standard vapor pressure curves.
Diagrams and Workflows
Caption: Decision workflow for selecting the appropriate solvent removal method.
Sources
- 1. adamschittenden.com [adamschittenden.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. torontech.com [torontech.com]
- 5. rocker.com.tw [rocker.com.tw]
- 6. Evaporation - artisanind.com [artisanind.com]
- 7. ddpsinc.com [ddpsinc.com]
- 8. vmets.com [vmets.com]
- 9. Thin Film Evaporation for Solvent Recycling | Hydrite [hydrite.com]
- 10. vacculex.com [vacculex.com]
- 11. rootsciences.com [rootsciences.com]
- 12. gwsionline.com [gwsionline.com]
- 13. Steps for Managing Solvents in API Manufacturing [solventwasher.com]
- 14. almacgroup.com [almacgroup.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. How to Solve Rotavap Troubles: Smart Evaporator™ Alternative [biochromato.com]
- 17. Rotary Evaporator Solvent Chart - Lab Unique [labuniquely.com]
- 18. Low- vs. High-Boiling Solvents: Best Evaporation Methods [biochromato.com]
- 19. Optimizing Solvent Recovery in Pharmaceutical Production - RCM Technologies [rcmt.com]
- 20. What is short-path distillation? - Vacuum Pump - EVP Vacuum Solution! [evpvacuum.com]
Technical Support Center: Moisture Control in Isoxazole Synthesis
The following technical guide is structured as a specialized support center for researchers dealing with moisture-sensitive isoxazole synthesis. It prioritizes mechanistic understanding, practical troubleshooting, and validated protocols.
Topic: Handling Moisture Sensitivity in Reagents & [3+2] Cycloaddition Protocols Lead Scientist: Senior Application Specialist, Isosteric Chemistry Division
Introduction: The Hydrolysis Hazard
Isoxazole synthesis, particularly via the 1,3-dipolar cycloaddition of nitrile oxides , is a battle against competing kinetics. The nitrile oxide intermediate is a high-energy species that seeks stabilization. In an anhydrous environment, it reacts with your dipolarophile (alkyne/alkene) to form the isoxazole.[1][2] In the presence of uncontrolled moisture, however, it suffers from dipole quenching , furoxan dimerization , or reagent hydrolysis before the cycle can close.
This guide addresses the three critical failure points:
-
Reagent Degradation: Hygroscopic precursors (Hydroxylamine HCl) and hydrolytically unstable oxidants (NCS).
-
Intermediate Quenching: The sensitivity of hydroximoyl chlorides and nitrile oxides to aqueous interference.
-
System Integrity: Maintaining the anhydrous baseline during addition sequences.
Module 1: Reagent Integrity & Handling
The First Line of Defense
Q: My N-Chlorosuccinimide (NCS) smells faintly of chlorine/acid. Is it safe to use for chlorinating my oxime?
A: No. Discard or Recrystallize. The Science: NCS is moisture-sensitive.[3] Upon exposure to atmospheric humidity, it hydrolyzes to form succinimide and hypochlorous acid (HOCl), which further decomposes to release chlorine gas.
-
Impact: Degraded NCS lacks the stoichiometric "Cl+" potential required to convert your aldoxime to the hydroximoyl chloride. This leads to incomplete conversion and a difficult separation of the starting oxime from the product.
-
Protocol:
Q: How do I handle Hydroxylamine Hydrochloride (NH₂OH·HCl) in humid climates?
A: Treat it as a "Wet Sponge." The Science: This salt is extremely hygroscopic. Water adsorbed onto the crystal lattice introduces moisture into your reaction solvent immediately upon addition, often before you even begin the drying step.
-
Troubleshooting:
-
Storage: Store in a vacuum desiccator over P₂O₅.
-
Pre-Reaction: If the solid is clumpy, dry it under high vacuum (0.1 mmHg) at 40 °C for 4 hours before weighing.
-
Alternative: Consider using O-protected hydroxylamines (e.g., O-benzylhydroxylamine) if your synthetic route allows, as they are significantly less hygroscopic.
-
Module 2: The Reaction Matrix (Solvents & Glassware)
Defining the Anhydrous Ecosystem
Q: Can I use "bottle-grade" anhydrous DMF or THF?
A: Only if freshly opened. Otherwise, re-dry. The Science:
-
DMF (Dimethylformamide): Hydrolyzes over time to form dimethylamine and formic acid. The dimethylamine can act as a nucleophile, attacking your nitrile oxide or hydroximoyl chloride.
-
THF (Tetrahydrofuran): Avidly absorbs atmospheric moisture and forms peroxides.
-
Recommendation:
-
DMF: Store over 4Å molecular sieves (activated at 300°C) for at least 48 hours before use.
-
THF: Distill over sodium/benzophenone immediately prior to use. The deep blue color of the ketyl radical is your only visual proof of an O₂/H₂O-free environment.
-
Q: Is flame-drying glassware necessary, or is oven-drying sufficient?
A: For nitrile oxide generation, oven-drying (120°C) is sufficient if assembled hot. The Logic: While organometallics (e.g., n-BuLi) require flame drying, the [3+2] cycloaddition is tolerant of trace surface hydroxyls but intolerant of bulk moisture.
-
Best Practice: Assemble the glassware (flask, condenser, addition funnel) while hot from the oven and flush with dry Nitrogen or Argon as it cools. This prevents the re-adsorption of atmospheric moisture during the cooling phase.
Module 3: Troubleshooting the [3+2] Cycloaddition
Managing the Nitrile Oxide Intermediate
Q: I see a new spot on TLC that moves just above my starting material, but it’s not my isoxazole. What is it?
A: Likely the Furoxan Dimer. The Mechanism: In the presence of moisture or if the dipolarophile addition is too slow, two nitrile oxide molecules will react with each other instead of the alkyne. This forms a furoxan (1,2,5-oxadiazole-2-oxide).[5]
-
Cause:
-
Moisture: Water accelerates dimerization in some solvent systems.
-
Concentration: High stationary concentration of nitrile oxide favors dimerization (2nd order reaction) over cycloaddition (2nd order, but dependent on alkyne concentration).
-
-
Solution: Use the Slow Addition Protocol (see below) to keep the steady-state concentration of nitrile oxide low, forcing it to react with the excess alkyne present [2].
Q: My yield is low (<40%). Should I switch to a water-assisted method?
A: Evaluate your solubility first. The Insight: While recent literature suggests "water-assisted" synthesis is possible [3], this relies on specific pH control (pH 4-5) and micellar catalysis. If you are running a standard NCS/Base reaction, adding water will kill it.
-
Decision Rule:
-
Stick to Anhydrous: If your reagents are non-polar or you are using sensitive functional groups (acid chlorides, esters).
-
Explore Aqueous: Only if you are using "Green Chemistry" protocols specifically designed with surfactants to create hydrophobic pockets for the reaction.
-
Visualizing the Workflow & Failure Points
The following diagram maps the standard Huisgen cycloaddition pathway, highlighting where moisture exerts its most destructive effects.
Figure 1: Reaction pathway for isoxazole synthesis via hydroximoyl chloride. The "Critical Anhydrous Zone" highlights intermediates most susceptible to moisture-induced side reactions (dimerization).
Detailed Protocol: Anhydrous [3+2] Cycloaddition
Method: In situ generation of Nitrile Oxide via Hydroximoyl Chloride.
Reagents & Setup
| Component | Specification | Preparation Note |
| Solvent | DMF (N,N-Dimethylformamide) | Dried over 4Å Mol. Sieves for 48h. |
| Oxidant | NCS (N-Chlorosuccinimide) | Recrystallized (mp 148-150°C).[4] |
| Base | Triethylamine (Et₃N) | Distilled over CaH₂. |
| Atmosphere | Argon or Nitrogen | Positive pressure balloon. |
Step-by-Step Procedure
1. Chlorination (Formation of Hydroximoyl Chloride)
-
Step 1: Dissolve the aldoxime (1.0 equiv) in anhydrous DMF (0.5 M concentration) in a flame-dried round-bottom flask under Argon.
-
Step 2: Add NCS (1.1 equiv) portion-wise at 0°C.
-
Note: The reaction is exothermic. Maintain temperature < 25°C to prevent decomposition.
-
-
Step 3: Stir at Room Temperature (RT) for 1–3 hours. Monitor by TLC.[1]
-
Checkpoint: The disappearance of the oxime spot indicates conversion. If the reaction stalls, add 10 mol% more NCS.
-
2. Cycloaddition (The "Slow Addition" Technique)
-
Step 4: Cool the mixture to 0°C. Add the Alkyne (1.2 equiv).
-
Step 5: Dissolve Triethylamine (1.2 equiv) in anhydrous DMF (10 mL). Load this into a syringe pump or pressure-equalizing dropping funnel.
-
Step 6: CRITICAL: Add the base solution dropwise over a period of 4–6 hours.
-
Why? Slow addition of base generates the Nitrile Oxide slowly. This ensures the concentration of the dipole remains low relative to the alkyne, statistically favoring the Cross-Reaction (Isoxazole) over Dimerization (Furoxan) [2].
-
-
Step 7: Allow to warm to RT and stir overnight.
3. Workup
-
Step 8: Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Step 9: Extract with Ethyl Acetate (3x).
-
Step 10: Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Step 11: Dry over anhydrous Na₂SO₄ (Sodium Sulfate), filter, and concentrate.
References
-
BenchChem. (2025).[6] N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.[6]Link
-
Organic Chemistry Portal. (2024). Synthesis of Isoxazoles: Nitrile Oxide Cycloadditions.[7][8][9]Link
-
National Institutes of Health (NIH). (2016). Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles.[9][10]Link
-
Fisher Scientific. (2010). Safety Data Sheet: Hydroxylamine Hydrochloride.[11][12]Link
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the specific SDS for your reagents before use.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. actylislab.com [actylislab.com]
- 4. What is N-Chlorosuccinimide?_Chemicalbook [chemicalbook.com]
- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. mdpi.com [mdpi.com]
- 9. Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles and Stereoselective Syntheses of Isoxazolines and 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. prochemonline.com [prochemonline.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Chromatographic Separation of Isoxazole Regioisomers
Strategic Decision Matrix
The separation of isoxazole regioisomers (typically 3,5- vs. 3,4-disubstituted products from nitrile oxide-alkyne cycloadditions) presents a unique challenge due to their identical molecular weight and nearly identical polarity.
Do not default to standard C18 gradients. Use the following diagnostic workflow to select the appropriate purification modality.
Figure 1: Decision matrix for selecting purification modality based on resolution factors (
Method Development & Troubleshooting Guides
Module A: Flash Chromatography (Normal Phase)
Context: Isoxazoles are weak bases. On standard silica (pH ~5-6), the nitrogen lone pair can hydrogen bond with acidic silanols, causing peak tailing and co-elution.
Protocol: The "Toluene Switch" for Band Spacing
If Hexane/Ethyl Acetate fails to separate isomers, switch to a Toluene/Acetone system. Toluene participates in
| Parameter | Standard Condition | Optimized for Regioisomers |
| Stationary Phase | Irregular Silica (40–63 µm) | Spherical Silica (15–25 µm) |
| Solvent A | Hexanes (or Heptane) | Toluene |
| Solvent B | Ethyl Acetate | Acetone or MeCN |
| Modifier | None | 1% Triethylamine (TEA) |
| Loading | 5-10% (w/w) | < 1% (w/w) (Strict loading control) |
FAQ: Troubleshooting Flash Issues
Q: My isoxazole product streaks (tails) badly on the column, ruining separation.
-
Root Cause: The isoxazole nitrogen is acting as a Lewis base, interacting strongly with acidic silanol groups on the silica surface.
-
Solution: Pre-buffer your silica column. Add 1% Triethylamine (TEA) to your mobile phase. Alternatively, use amine-functionalized silica (NH2-silica), which masks these interactions and often provides orthogonal selectivity [1].
Q: I see two spots on TLC, but they co-elute on the Flash column.
-
Root Cause: "Spot-to-spot" distance on TLC is misleading if the column efficiency (plate count) is low.
-
Solution:
-
Switch to a spherical, smaller particle size silica (20-25 µm). This doubles the theoretical plates compared to standard 40-63 µm silica [2].
-
Run an isocratic hold . Determine the solvent ratio where the compound has an
of 0.[1]15. Run the column at this exact percentage for 10+ column volumes.
-
Module B: HPLC & SFC (Reverse Phase & Orthogonal)
Context: When
Mechanism of Separation: Shape Selectivity
Regioisomers (3,5 vs 3,4) differ significantly in their 3D shape and dipole moments.
-
3,5-disubstituted: Linear/planar geometry; substituents are far apart.
-
3,4-disubstituted: Sterically crowded; substituents are adjacent, often forcing a twisted conformation.
Standard C18 columns rely on hydrophobicity and may not distinguish these shapes. Phenyl-Hexyl or Biphenyl columns utilize
Figure 2: Mechanistic basis for using Phenyl-based columns. The 3,5-isomer typically stacks better, leading to longer retention times compared to the sterically hindered 3,4-isomer.
Protocol: HPLC Method Development
-
Column Selection: Start with Phenyl-Hexyl or Pentafluorophenyl (PFP) . Use C18 only as a negative control.
-
Mobile Phase: Water/Methanol is often superior to Water/Acetonitrile for phenyl columns because Acetonitrile's
-electrons can compete with the analyte for stationary phase sites, dampening the selectivity [3]. -
pH Control: Use 0.1% Formic Acid (low pH). This protonates the isoxazole nitrogen, preventing peak tailing, but be aware that protonation might reduce
-donating capability. If separation is poor, try neutral pH (Ammonium Acetate) to keep the ring neutral.
FAQ: Advanced Separation
Q: Even Phenyl-Hexyl isn't working. What is the "Nuclear Option"?
-
Solution: Supercritical Fluid Chromatography (SFC) .[3][4][5][6]
-
SFC uses supercritical CO2 with methanol. It has orthogonal selectivity to aqueous HPLC.
-
Column: 2-Ethylpyridine (2-EP) or Chiralpak AD-H (even for achiral regioisomers). The AD-H column has a cavity-like structure that is highly shape-selective [4].
-
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925. Link
-
Org. Synth. Purification of Organic Compounds by Flash Column Chromatography.[1][7] Organic Syntheses2025 , 102, 276–302. Link
-
Chromatography Forum. Separation of Positional Isomers: Solvent Effects on Phenyl Phases. LCGC International Discussion. Link
-
Lipka, E.; et al. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A2017 , 1509, 143-151. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Differentiating Isoxazole and Hydroxyl Groups Using IR Spectroscopy
Introduction: The Vibrational Tale of Two Functional Groups
Infrared (IR) spectroscopy remains an indispensable tool in the arsenal of researchers in drug discovery and chemical synthesis. Its power lies in its ability to provide a unique "vibrational fingerprint" of a molecule, revealing the presence, absence, and environment of specific functional groups.[1][2] This guide provides an in-depth comparison of the characteristic IR absorption bands for two functional groups of significant interest in medicinal chemistry: the hydroxyl (-OH) group, a cornerstone of molecular interactions and solubility, and the isoxazole ring, a versatile heterocyclic scaffold.
For the scientist engaged in synthesizing or analyzing molecules containing these moieties, a clear understanding of their spectral signatures is paramount. While the hydroxyl group often presents a uniquely conspicuous signal, the various vibrations of the isoxazole ring can be more subtle. This guide will dissect their individual characteristics, illuminate strategies for differentiation in complex molecules, and provide a robust experimental protocol to ensure the acquisition of high-fidelity, interpretable data.
Part 1: The Unmistakable Signature of the Hydroxyl Group
The hydroxyl group is one of the most readily identifiable functionalities in an IR spectrum due to its characteristic O-H stretching vibration.[3] However, the appearance of this band is exquisitely sensitive to its molecular environment, specifically its participation in hydrogen bonding. This sensitivity is not a complication but rather a source of valuable structural information.
O-H Stretching Vibrations: A Tale of Two States
-
Free (Non-Hydrogen-Bonded) Hydroxyl: In the vapor phase or in very dilute solutions with non-polar solvents, where hydroxyl groups are isolated, they produce a sharp, strong absorption band typically found between 3650-3600 cm⁻¹ .[4][5][6] The sharpness of this peak is due to the uniform vibrational environment of the unassociated O-H bonds. The presence of significant steric hindrance around the -OH group can also lead to the observation of this "free" hydroxyl band even in concentrated samples.[4]
-
Hydrogen-Bonded Hydroxyl: More commonly in condensed phases (pure liquids, solids, or concentrated solutions), hydroxyl groups form intermolecular hydrogen bonds. This interaction weakens the O-H bond, lowering its vibrational force constant.[4] Consequently, the absorption frequency shifts to a lower wavenumber, appearing as a very broad, strong band in the 3550-3200 cm⁻¹ region .[4][7][8] The significant broadening is the most telling feature; it arises because the sample contains a population of molecules with a wide distribution of hydrogen bond strengths and lengths, leading to a continuum of absorptions that merge into a single, wide envelope.[3][4] For carboxylic acids, this O-H stretch is even broader and shifted further, often spanning 3300-2500 cm⁻¹ and overlapping with C-H stretching bands.[7][9]
C-O Stretching Vibrations
A secondary, though still useful, absorption for alcohols and phenols is the C-O stretching vibration, which appears in the fingerprint region between 1260-1000 cm⁻¹ .[10] The exact position of this strong band can help differentiate between primary (~1050 cm⁻¹), secondary (~1100 cm⁻¹), and tertiary (~1150 cm⁻¹) alcohols, as well as phenols (~1220 cm⁻¹).
Part 2: Decoding the Vibrational Complexity of the Isoxazole Ring
The isoxazole ring, as a heteroaromatic system, does not have a single, dominant absorption band like the hydroxyl group. Instead, its identification relies on recognizing a constellation of several, often medium-to-weak, bands associated with the stretching and deformation of its various bonds (C=N, C=C, N-O, C-O).[11][12] These absorptions primarily occur in the double-bond and fingerprint regions of the spectrum.
Key Vibrational Modes of the Isoxazole Nucleus
-
C=N Stretching: This is often the most diagnostic peak for the isoxazole ring. It appears as a medium to strong band in the 1643-1600 cm⁻¹ region.[11][12][13] Its presence is a strong indicator of the heterocyclic system.
-
C=C Ring Stretching: Like other aromatic systems, the isoxazole ring exhibits C=C stretching vibrations. These typically appear in the 1605-1430 cm⁻¹ range and can be of variable intensity.[11]
-
Ring N-O and C-O Stretching: The stretching vibrations of the endocyclic N-O and C-O bonds are found in the fingerprint region. Literature reports show some variability based on substitution patterns, but characteristic ranges are:
-
C-N Stretching: The single bond C-N stretch within the ring is often observed between 1276-1250 cm⁻¹ .[13][14]
The absorptions in the fingerprint region (<1500 cm⁻¹) are complex and can be influenced by coupling with other vibrations. Therefore, identifying an isoxazole ring is less about finding one specific peak and more about recognizing a characteristic pattern of absorptions in the 1650-1000 cm⁻¹ range.
Part 3: Comparative Analysis and Differentiation Strategy
When a molecule may contain either or both functional groups, a systematic approach to spectral interpretation is crucial. Overlapping peaks are a common challenge in IR spectroscopy, particularly in the complex fingerprint region.[15]
Summary of Key Diagnostic Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Typical Appearance | Diagnostic Value |
| Hydroxyl (-OH) | O-H Stretch (H-Bonded) | 3550 - 3200 | Strong, Very Broad | Excellent / Definitive |
| O-H Stretch (Free) | 3650 - 3600 | Strong, Sharp | Excellent / Definitive | |
| C-O Stretch | 1260 - 1000 | Strong | Good (Contextual) | |
| Isoxazole Ring | C=N Stretch | 1643 - 1600 | Medium - Strong | Very Good |
| C=C Ring Stretch | 1605 - 1430 | Medium - Weak | Good (Confirmatory) | |
| C-N / N-O / C-O Stretches | 1280 - 1050 | Medium - Weak | Fair (Part of a pattern) |
A Logical Workflow for Spectral Interpretation
The differentiation is generally straightforward due to the unique position of the O-H stretch. The following workflow, also depicted in the diagram below, provides a logical path for analysis.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Interpreting IR Spectra [chemistrysteps.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Video: IR Frequency Region: X–H Stretching [jove.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. biolmolchem.com [biolmolchem.com]
- 12. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. rjpbcs.com [rjpbcs.com]
- 15. rockymountainlabs.com [rockymountainlabs.com]
Comparative Guide: Reactivity of Isoxazole Methanol vs. Pyrazole Methanol Derivatives
Executive Summary
This guide provides a technical comparison between isoxazole-3/5-methanol and pyrazole-3/5-methanol derivatives. While both scaffolds are ubiquitous in medicinal chemistry (e.g., substituted isoxazoles in COX-2 inhibitors, pyrazoles in kinase inhibitors), their reactivity profiles diverge significantly due to the electronic nature of the heteroatoms.[1]
-
Isoxazole Methanols: Characterized by high electron deficiency and a labile N–O bond. They offer excellent orthogonality but are susceptible to reductive ring cleavage and base-catalyzed ring opening (Kemp elimination).
-
Pyrazole Methanols: Characterized by moderate aromaticity and amphoteric nature. They are chemically robust but suffer from regioselectivity issues (N-alkylation vs. O-alkylation) and often require N-protection strategies.
Electronic & Structural Fundamentals
To design successful synthetic routes, one must understand the underlying electronic landscape.[1]
| Feature | Isoxazole Derivative | Pyrazole Derivative | Impact on Reactivity |
| Heteroatoms | Oxygen (EN=3.44) & Nitrogen | Nitrogen (EN=3.[1]04) & Nitrogen | Isoxazole is more electron-withdrawing.[1] |
| Ring Aromaticity | Low (Lower resonance energy) | Moderate (Higher resonance energy) | Pyrazoles are harder to oxidize/reduce at the ring. |
| Basicity (pKa) | Very Weak (Conj.[1] acid pKa ~ -3.0) | Weak Base (Conj. acid pKa ~ 2.5) | Pyrazoles form salts with acid chlorides (e.g., SOCl₂).[1] |
| Weak Link | N–O Bond (Bond Energy ~222 kJ/mol) | N–N Bond (Bond Energy ~160 kJ/mol*) | N–O cleavage is a primary failure mode for isoxazoles. |
| Nucleophilicity | Low (Ring N is not nucleophilic) | High (Ring NH is nucleophilic) | Pyrazoles require protection to prevent self-alkylation.[1] |
*Note: While the N-N single bond is weaker, the aromatic stabilization of the pyrazole ring makes the system significantly more robust than the isoxazole system.
Visualization: Electronic Landscape & Stability
The following diagram maps the stability and reactivity zones for both scaffolds.
Figure 1: Stability landscape indicating primary risks.[1] Isoxazoles are base-sensitive; Pyrazoles are nucleophilic.[1]
Comparative Reactivity Profiles
A. Oxidation (Alcohol Aldehyde)
Converting the hydroxymethyl group to an aldehyde is a common intermediate step.[2]
-
Isoxazole: Requires mild oxidants. Strong acidic oxidants (Jones Reagent) are generally tolerated, but the ring's electron deficiency makes the aldehyde highly electrophilic, prone to hydration or nucleophilic attack.[1] Manganese Dioxide (MnO₂) is the gold standard here.
-
Pyrazole: The ring is stable, but the nitrogen lone pair can interfere with metal-based oxidants.[1] Swern oxidation is effective, but if the pyrazole NH is unprotected, side reactions can occur.[1]
B. Nucleophilic Substitution (Alcohol Halide/Leaving Group)
Activation of the alcohol (e.g., with SOCl₂ or MsCl) for subsequent displacement.[1]
-
Pyrazole:
Experimental Protocols
Protocol A: Chemoselective Oxidation (MnO₂)
Applicable to both scaffolds, but critical for Isoxazole stability.[1]
Rationale: Activated MnO₂ oxidizes allylic/benzylic-type alcohols. Due to the heteroaromaticity, both isoxazole and pyrazole methanols behave like benzylic alcohols.[1]
-
Preparation: Activate MnO₂ by heating at 110°C for 24h prior to use if not purchasing "activated" grade.
-
Stoichiometry: Use 10–20 equivalents of MnO₂ relative to the substrate.
-
Solvent: Dichloromethane (DCM) or Chloroform.
-
Procedure:
-
Suspend the alcohol (1.0 equiv) in DCM (0.1 M).
-
Add Activated MnO₂ (15 equiv) in one portion.
-
Stir vigorously at room temperature. Note: Pyrazoles may require reflux; Isoxazoles usually react at RT.[1]
-
Monitor by TLC (Aldehydes are UV active).
-
Workup: Filter through a pad of Celite. Concentrate filtrate.[1]
-
-
Validation: NMR will show aldehyde peak ~9.8–10.0 ppm.[1]
Protocol B: Chlorination with Thionyl Chloride (SOCl₂)
Highlighting the divergence in workup.
Rationale: SOCl₂ is efficient but generates HCl.
| Step | Isoxazole Protocol | Pyrazole Protocol |
| Reagent | SOCl₂ (1.5 equiv), cat.[1] DMF | SOCl₂ (2.0 equiv) |
| Solvent | DCM or Toluene | DCM |
| Temperature | 0°C to RT | Reflux (often required due to salt formation) |
| Observation | Clear solution evolves gas. | Precipitate forms. (Pyrazole-HCl salt) |
| Critical Step | Evaporate solvent; product is usually the free base. | Must neutralize. The solid is the HCl salt. Partition between EtOAc and sat. NaHCO₃ to liberate the free base before use. |
| Warning | Avoid strong basic workup if possible to prevent ring opening.[1] | Ensure complete neutralization, or the salt will not react in the next step.[1] |
Decision Framework (Workflow)
Use this logic tree to determine the synthetic strategy for your specific derivative.
Figure 2: Synthetic decision tree emphasizing N-protection for pyrazoles and base-avoidance for isoxazoles.
References
-
Katritzky, A. R., et al. Handbook of Heterocyclic Chemistry. 3rd Ed.[1] Elsevier, 2010.[1] (Foundational text on ring aromaticity and basicity).
-
Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products."[1] Current Opinion in Drug Discovery & Development, 2005.[1] (Details the N-O bond cleavage/ring opening mechanisms).
-
Elguero, J. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry II, Vol 3. (Definitive source on pyrazole tautomerism and N-alkylation issues).
-
Baraldi, P. G., et al. "Techniques for the synthesis of isoxazole derivatives."[1] Synthesis, 1987.[1] [1]
-
Fustero, S., et al. "Recent advances in the synthesis of pyrazoles."[1] Chemical Reviews, 2011.[1]
Sources
- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00960B [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Free radical reactions of isoxazole and pyrazole derivatives of hispolon: kinetics correlated with molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biolmolchem.com [biolmolchem.com]
- 8. Pyrazole-, isoxazole- and pyrrole-ring fused derivatives of C60: synthesis and electrochemical properties as well as morphological characterization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Elemental Analysis Standards for (3-Tert-butyl-1,2-oxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Elemental Analysis in Drug Development
Elemental analysis is a cornerstone of pharmaceutical development and quality control. For a novel active pharmaceutical ingredient (API) like (3-Tert-butyl-1,2-oxazol-4-yl)methanol, elemental analysis serves two primary, critical functions:
-
Confirmation of Identity and Purity: Verifying the empirical formula by measuring the mass percentages of constituent elements (carbon, hydrogen, nitrogen, oxygen) provides fundamental proof of the molecular structure and its bulk purity.[1][2]
-
Control of Contaminants: Quantifying trace elemental impurities, which can originate from catalysts, raw materials, or manufacturing processes, is a safety-critical activity mandated by global regulatory bodies.[3][4][5]
Failure to rigorously apply appropriate analytical standards can compromise patient safety, lead to regulatory rejection, and derail drug development programs. This guide compares the standards and techniques applicable to both of these functions.
Compound Profile: this compound
To establish a baseline for analysis, we first define the theoretical elemental composition.
-
Molecular Formula: C₈H₁₃NO₂
-
Molecular Weight: 155.19 g/mol [6]
-
Theoretical Elemental Composition:
-
Carbon (C): 61.91%
-
Hydrogen (H): 8.44%
-
Nitrogen (N): 9.03%
-
Oxygen (O): 20.62%
-
Any analytical result must be compared against these theoretical values.
Core Compositional Analysis: Beyond the Basics of CHN/O
The first step in characterizing this compound is to confirm its bulk elemental composition. The standard for this is Combustion Analysis .
Principle of the Standard Method
The technique is based on the complete combustion of the sample in a high-temperature furnace (approx. 1000°C) in the presence of pure oxygen.[7] This process, a modern refinement of the Pregl-Dumas method, converts the elements into simple gases (CO₂, H₂O, N₂), which are then separated and quantified using a thermal conductivity detector (TCD). Oxygen is determined separately by pyrolysis in a high-temperature reactor containing nickel-coated carbon.
Standards and Acceptance Criteria
-
Calibration: The system's validity is established through the analysis of Certified Reference Materials (CRMs). These are high-purity, stable organic compounds with precisely known elemental compositions. Common CRMs include acetanilide, sulfanilamide, or atropine.[8] Instruments are calibrated against these standards before sample analysis.
-
Acceptance Limit: The universally accepted standard in the pharmaceutical industry and for academic publication is that the measured elemental percentages must be within ±0.4% (absolute) of the theoretical values.[9][10] For example, for Carbon (theoretical 61.91%), an acceptable result would fall between 61.51% and 62.31%.
Causality Behind the ±0.4% Limit: This standard is not arbitrary. It is empirically derived to account for minor, unavoidable experimental variables such as instrumental precision, sample homogeneity, and atmospheric moisture, while still being stringent enough to confirm a purity level of approximately 95% or higher for small molecules.[10]
Trace Elemental Impurity Analysis: Adhering to Global Regulatory Standards
While CHN analysis confirms identity, controlling trace elemental impurities is a paramount safety requirement. The definitive global standard for this is the ICH Q3D Guideline for Elemental Impurities .[4][5]
The ICH Q3D Framework
The ICH Q3D guideline moves away from older, non-specific "heavy metals" tests and mandates a risk-based approach to control 24 specific elements, classified by their toxicity and likelihood of occurrence.[4][11]
-
Class 1: Highly toxic elements (As, Cd, Hg, Pb) that must be assessed in all cases.[11]
-
Class 2A & 2B: Toxicologically significant elements that are likely (2A) or have a reduced probability (2B) of being present from manufacturing.
-
Class 3: Elements with lower toxicity, typically of concern only for parenteral or inhalation routes.[4]
The guideline establishes a Permitted Daily Exposure (PDE) for each element, which is the maximum acceptable intake for a patient.[3][4] This PDE is then used to calculate the maximum allowable concentration in the drug substance.
Workflow for Elemental Impurity Analysis
The following diagram illustrates the logical workflow for assessing and controlling elemental impurities according to ICH Q3D.
Caption: ICH Q3D risk assessment and testing workflow.
Comparison of Analytical Techniques for Trace Elements
The United States Pharmacopeia (USP) General Chapter <233> specifies the procedures for measuring elemental impurities and recommends modern instrumental techniques.[3][12] The two primary methods are Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[12]
| Feature | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) |
| Primary Use Case | Gold standard for ultra-trace quantification of toxic elements (e.g., Pb, As, Cd, Hg).[13] | Routine analysis of higher concentration elements (e.g., catalysts like Pd, Pt) or less toxic elements.[13] |
| Principle | Measures the mass-to-charge ratio of ions created by the plasma.[14] | Measures the wavelength of light emitted by excited atoms in the plasma.[14][15] |
| Detection Limits | Very low: parts-per-trillion (ppt).[14][16] | Moderate: parts-per-billion (ppb).[14][16] |
| Sample Matrix Tolerance | Lower tolerance for total dissolved solids (TDS), typically <0.2%.[14][17] | Higher tolerance for TDS, up to 30%, making it more robust for complex matrices.[14] |
| Throughput | Lower, due to more complex setup and potential for interferences.[16] | Higher, with faster analysis times suitable for large sample batches.[13] |
| Cost | Higher initial instrument and ongoing operational costs.[13][16] | Lower instrument and operational costs.[13] |
| Regulatory Fit | Required for quantifying Class 1 elements at their stringent PDE limits. | Sufficient for many Class 2 and Class 3 elements where limits are higher. |
Expert Insight: For a new chemical entity like this compound, a comprehensive strategy involves using ICP-MS for the initial validation and release testing to ensure all Class 1 and 2A elements are well below their PDE limits. ICP-OES can then be employed for routine batch monitoring of specific, known catalyst residues (e.g., Palladium) where higher concentrations are permissible and cost-efficiency is a factor.
Experimental Protocol: A Self-Validating System
A trustworthy protocol must include internal checks to validate the process. Below is a detailed protocol for the determination of elemental impurities in this compound using ICP-MS, designed to meet the validation requirements of USP <233>.
Protocol: Trace Element Quantification via ICP-MS
1. Sample Preparation: Closed-Vessel Microwave Digestion
-
Rationale: Closed-vessel microwave digestion is the stipulated method in USP <233> because it uses high pressure and temperature to ensure complete sample decomposition.[3][12][18] This is critical for quantitative recovery of all elements, especially volatile ones like mercury, and minimizes contamination risk.[19]
-
Procedure:
-
Accurately weigh approximately 0.2 g of this compound into a clean, inert microwave digestion vessel.
-
Prepare a Method Blank vessel containing no sample.
-
Prepare a Spiked Sample by adding a known quantity of a multi-element CRM solution to another 0.2 g sample. The spike level should be between 50% and 150% of the target PDE-derived concentration.
-
Carefully add 7 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl) to each vessel.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 20 minutes and hold for 15 minutes.[20]
-
After cooling, carefully open the vessels and dilute the digested solution to a final volume of 50 mL with 18 MΩ·cm deionized water.
-
2. ICP-MS Analysis Workflow
Caption: ICP-MS experimental and validation workflow.
3. System Validation and Data Acceptance
-
Calibration: Create a multi-point calibration curve using serial dilutions of an appropriate inorganic CRM.[21]
-
System Suitability: Before analysis, run a check standard. The result must be within ±10% of the known value.
-
Method Blank: The blank analysis validates the cleanliness of the procedure. The concentration of any target element must be below 30% of the permitted limit.
-
Spike Recovery: The analysis of the spiked sample is the most critical validation step. It demonstrates that the sample matrix does not interfere with the measurement. According to USP <233>, the recovery of the spiked amount must be between 70% and 150% . Failure to meet this criterion invalidates the run and requires methodological optimization.
Conclusion and Recommendations
For the comprehensive elemental characterization of this compound, a dual-pronged approach is required.
-
For Identity and Purity: Standard combustion analysis for CHN/O is the definitive method. Results must align with the theoretical composition within a ±0.4% absolute deviation, using instruments calibrated with appropriate organic CRMs.
-
For Safety and Compliance: A risk-based approach guided by ICH Q3D is mandatory. The analytical execution must follow the procedures and validation criteria outlined in USP <233>. For this, ICP-MS is the superior and often necessary technique for quantifying highly toxic Class 1 and 2A elements, while ICP-OES serves as a robust, cost-effective alternative for less toxic elements or those present at higher concentrations, such as residual catalysts.
Adherence to these distinct but complementary standards ensures that the elemental composition and purity of this compound are understood, controlled, and defensible to regulatory authorities, paving the way for successful drug development.
References
-
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021). Agilent Technologies. [Link]
-
USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]
-
Guideline for Elemental Impurities Q3D(R2). (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
<233> Elemental Impurities—Procedures. US Pharmacopeia (USP). [Link]
-
Arecoline. NIST Chemistry WebBook. [Link]
-
<232> ELEMENTAL IMPURITIES— LIMITS. US Pharmacopeia (USP). [Link]
-
Stoichiometry: Elemental Analysis. [Link]
-
Summary of CHNS Elemental Analysis Common Problems. The University of British Columbia. [Link]
-
ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. [Link]
-
ICP-OES vs. ICP-MS: Selecting the Right Method. AELAB. [Link]
-
How to Optimize Sample Preparation for ICP-MS Analysis through Microwave Digestion. [Link]
-
ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method. (2025). [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Omega. [Link]
-
ICH Q3D (R2): Guidelines for Elemental Impurities. (2025). ResearchGate. [Link]
-
CHNS Elemental Analysers. (2008). Royal Society of Chemistry. [Link]
-
ICP-OES VS ICP-MS -7 Key Differences Analysis. Drawell. [Link]
-
MICROWAVE DIGESTION FOR PHARMACEUTICAL SAMPLE PREPARATION IN ACCORDANCE WITH USP <232>/<233>. Milestone Inc. [Link]
-
Agilent Inorganic Certified Reference Materials and Standards. Agilent Technologies. [Link]
-
ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]
Sources
- 1. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 2. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 3. agilent.com [agilent.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Arecoline [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. Standards and CRMs [elementalmicroanalysis.com]
- 9. chem.ubc.ca [chem.ubc.ca]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. usp.org [usp.org]
- 13. qbdgroup.com [qbdgroup.com]
- 14. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. aelabgroup.com [aelabgroup.com]
- 18. milestonesci.com [milestonesci.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. agilent.com [agilent.com]
A Senior Application Scientist's Guide to the Structural Validation of 3,4-Disubstituted Isoxazoles
Introduction: The Regioisomeric Challenge in Isoxazole Synthesis
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, from anti-inflammatory drugs to antipsychotics.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile synthetic intermediate. However, the very flexibility of isoxazole synthesis, particularly through classical [3+2] cycloaddition reactions or the cyclocondensation of 1,3-dicarbonyl compounds, presents a significant and often underestimated challenge: the control of regioselectivity.[1][2]
When synthesizing a disubstituted isoxazole, chemists frequently face the possibility of forming multiple regioisomers, most commonly the 3,4- and 3,5-disubstituted variants. The distinction is not trivial; an incorrect structural assignment can derail a drug discovery program, leading to flawed structure-activity relationship (SAR) data and complications in securing intellectual property. This guide provides a comparative overview of robust analytical techniques to unambiguously validate the structure of 3,4-disubstituted isoxazoles, moving from routine screening to definitive proof. We will explore the causality behind experimental choices, providing field-proven insights to ensure confidence in your molecular architecture.
Comparative Analysis of Validation Methodologies
The definitive assignment of a 3,4-disubstituted isoxazole requires a multi-faceted analytical approach. While routine techniques like ¹H NMR provide initial clues, they are often insufficient for unambiguous proof. More advanced methods are necessary to confirm connectivity and spatial relationships.
dot
Caption: A typical workflow for validating isoxazole regioisomers.
The table below summarizes the primary techniques, their underlying principles, and their respective advantages and limitations in the context of differentiating 3,4- from 3,5-disubstituted isoxazoles.
| Technique | Core Principle | Strengths | Limitations & Considerations | Key Differentiating Data |
| ¹H & ¹³C NMR | Chemical Environment: Nuclei resonate at different frequencies based on their local electronic environment. | Fast, routine, provides initial structural overview. | Can be ambiguous; chemical shifts can overlap or be influenced by distant electronic effects. | Chemical shift of the lone isoxazole proton (H-5 vs. H-4).[3] |
| 2D NOESY/ROE | Through-Space Proximity: Detects correlations between protons that are close in space (<5 Å), regardless of bonding. | Unambiguous proof of spatial relationships. Directly confirms which substituent is adjacent to the isoxazole proton.[4][5] | Requires careful sample preparation (degassing) for small molecules. Mixing time optimization is critical.[6] | NOE between R³ protons and H-4 (not possible in 3,4-isomer); NOE between R⁴ protons and H-5. |
| 2D HMBC | Long-Range Connectivity: Shows correlations between protons and carbons separated by 2-3 bonds. | Excellent for mapping out the carbon skeleton and confirming substituent placement.[7] | Can be less sensitive than other methods. Requires optimization of the long-range coupling delay. | For 3,4-isomer: ³J correlation from H-5 to C-3 and C-4. ²J correlation from H-5 to C-4. |
| X-ray Crystallography | Electron Diffraction: Provides a definitive 3D map of electron density in a single crystal. | The "gold standard" for absolute, unambiguous structural proof.[8][9] | Requires a high-quality single crystal, which can be difficult or impossible to obtain. | Complete, solved 3D structure with precise bond lengths and angles. |
| Computational (DFT) | Quantum Mechanics: Predicts the lowest energy structure and its corresponding NMR chemical shifts. | Provides strong supporting evidence by comparing experimental spectra to calculated spectra for all possible isomers.[10][11] | Predictions are highly dependent on the level of theory and basis set used. Not a substitute for experimental proof. | Calculated ¹H and ¹³C chemical shifts that closely match the experimental data for one isomer over the other. |
Deep Dive: NMR-Based Validation Strategies
For the vast majority of cases where crystallization is not feasible, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.
The Power of the Nuclear Overhauser Effect (NOE)
The NOE experiment is the most direct method for confirming the 3,4-substitution pattern. It relies on the transfer of nuclear spin polarization between spatially adjacent nuclei. In a 3,4-disubstituted isoxazole, the proton at the 5-position (H-5) is spatially close to the substituent at the 4-position (R⁴). Irradiation of the protons on R⁴ should result in an NOE enhancement of the H-5 signal, and vice versa. Conversely, in a 3,5-disubstituted isomer, a clear NOE would be observed between the substituent at C-5 and the proton at C-4.
dot
Caption: Key differentiating NOE correlations for isoxazole regioisomers.
Mapping Connectivity with HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides unambiguous proof of the carbon framework. It detects correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is exceptionally useful for placing substituents on the isoxazole ring.
For a 3,4-disubstituted isoxazole :
-
The proton at H-5 will show a strong two-bond correlation to C-4 and a three-bond correlation to C-3 .
-
Protons on the substituent at R⁴ will show a three-bond correlation to C-3 and C-5 .
-
Protons on the substituent at R³ will show a two-bond correlation to C-3 and a three-bond correlation to C-4 .
This pattern of correlations provides an irrefutable map of the molecule's connectivity, confirming the 3,4-substitution pattern.
Experimental Protocols
Protocol 1: 2D NOESY for Regioisomeric Assignment
Causality: This experiment is chosen to directly probe the spatial proximity between the isoxazole ring proton and the adjacent substituent, which is the most direct and compelling evidence for a specific regioisomeric structure.
-
Sample Preparation (Critical Step):
-
Dissolve 5-10 mg of the purified isoxazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Crucially for small molecules, dissolved oxygen must be removed as it is paramagnetic and quenches the NOE effect.[6]
-
Perform a minimum of three freeze-pump-thaw cycles: freeze the sample in liquid nitrogen, apply a high vacuum to the headspace, close the valve, and allow the sample to thaw. Bubbles of gas will be seen escaping the solution.
-
After the final cycle, backfill the NMR tube with an inert gas like nitrogen or argon before sealing.
-
-
Spectrometer Setup & Acquisition (Bruker Example):
-
Acquire standard 1D ¹H, ¹³C, and COSY spectra first to assign all proton and carbon signals.
-
Load a standard 2D NOESY pulse program (e.g., noesyesgpph).
-
Set the mixing time (d8): This is the most critical parameter. For small molecules (< 700 Da), a mixing time between 500 ms and 1.0 s is a good starting point. It may require optimization.
-
Set the number of scans (ns) and dummy scans (ds) to achieve adequate signal-to-noise (typically ns=8 or 16, ds=16).
-
Set the number of increments in the F1 dimension (td1) to achieve the desired resolution (e.g., 256 or 512).
-
-
Data Processing & Interpretation:
-
Process the data using 2D Fourier transformation with appropriate window functions (e.g., sine-bell).
-
Phase the spectrum carefully in both dimensions.
-
Look for the key cross-peak. For a 3,4-isomer, identify the signal for H-5 on the diagonal. Look for a cross-peak at the intersection of the chemical shift of H-5 (F2 axis) and the chemical shift of the protons on the R⁴ substituent (F1 axis). The presence of this cross-peak, and the absence of one between H-5 and R³, confirms the structure.
-
Protocol 2: 2D HMBC for Connectivity Confirmation
Causality: This experiment is performed to create an unambiguous map of the carbon skeleton. While NOESY shows proximity, HMBC proves covalent bonding pathways over multiple bonds, leaving no room for doubt about which substituent is attached to which carbon.
-
Sample Preparation:
-
A standard, non-degassed sample is sufficient for this experiment (5-10 mg in ~0.6 mL of deuterated solvent).
-
-
Spectrometer Setup & Acquisition (Bruker Example):
-
Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the long-range coupling delay (d6): This parameter is optimized for a specific long-range J-coupling value. A typical value for ³JCH is 8-10 Hz. The delay is calculated as 1/(2*J). For 8 Hz, this would be ~62.5 ms. Using a value optimized for 8 Hz will generally allow observation of correlations from 4-12 Hz.
-
Set acquisition parameters (ns, ds, td1) similar to the NOESY experiment to achieve good signal-to-noise and resolution.
-
-
Data Processing & Interpretation:
-
Process the data using 2D Fourier transformation.
-
Identify the ¹H chemical shift of the isoxazole proton (H-5) on the F2 axis.
-
Trace a vertical line from this proton signal and identify the ¹³C signals that show cross-peaks. These are the carbons to which H-5 is coupled over 2 or 3 bonds.
-
For a 3,4-isomer, you must see correlations to the carbon signals assigned to C-4 and C-3.
-
Repeat this analysis for the protons on the R³ and R⁴ substituents to confirm their correlations to the respective isoxazole ring carbons.
-
Conclusion
The synthesis of 3,4-disubstituted isoxazoles is a common objective in chemical and pharmaceutical research. However, the potential for regioisomeric ambiguity necessitates a rigorous and systematic validation strategy. While 1D NMR and mass spectrometry are essential starting points, they are insufficient for conclusive assignment. Unambiguous validation relies on advanced 2D NMR techniques, with 2D NOESY providing direct evidence of through-space proximity and HMBC confirming the covalent bond framework. For absolute certainty, particularly for regulatory filings or foundational patent claims, single-crystal X-ray crystallography remains the ultimate arbiter of structure. By employing the comparative methods and detailed protocols outlined in this guide, researchers can ensure the scientific integrity of their work and build their SAR studies on a foundation of validated, trustworthy data.
References
-
Taylor & Francis. (2006). A Facile Synthesis of 3,4-Disubstituted Isoxazole Derivatives by Regioselective Cleavage of Pyrano[3,4-C]Isoxazoles with Boron Trihalide. Synthetic Communications, 28:19. Available from: [Link]
-
Sechi, M., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40, 1097. Available from: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
PMC. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available from: [Link]
-
RSC Publishing. (2022). ORGANIC CHEMISTRY. Available from: [Link]
-
RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available from: [Link]
-
Semantic Scholar. Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. Available from: [Link]
-
ChemRxiv. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available from: [Link]
-
PMC. (2021). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Available from: [Link]
-
IUCr. (2022). Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. Available from: [Link]
-
MDPI. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. Available from: [Link]
-
ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Available from: [Link]
-
AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available from: [Link]
-
MDPI. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Available from: [Link]
-
Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available from: [Link]
-
ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. Available from: [Link]
-
PMC. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Available from: [Link]
-
PubMed. (2002). Synthesis, high-resolution NMR spectroscopic analysis, and single-crystal X-ray diffraction of isoxazoline tetracycles. Carbohydrate Research, 337(24), 2419-25. Available from: [Link]
-
PMC - NIH. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available from: [Link]
-
RSC Publishing. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available from: [Link]
-
ACS Combinatorial Science. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. Available from: [Link]
-
FLORE. (2003). Structural Investigation of 3,5-Disubstituted Isoxazoles by1H-Nuclear Magnetic Resonance. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Available from: [Link]
-
Synlett. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Available from: [Link]
-
Bruker. (2018). NOE Experiments on the Bruker 400 and 500. Available from: [Link]
-
eGrove. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. Available from: [Link]
-
PMC. A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Available from: [Link]
-
PubMed. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. Available from: [Link]
-
ResearchGate. (2025). Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance | Request PDF. Available from: [Link]
-
ResearchGate. (2016). Expeditious green synthesis of 3,4-disubstituted isoxazole-5(4H)-ones catalyzed by nano-MgO. Available from: [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Synthesis, high-resolution NMR spectroscopic analysis, and single-crystal X-ray diffraction of isoxazoline tetracycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divergent synthesis of 5- and 4-(2,1-azaborine) substituted isoxazoles via regioselective [3 + 2] cycloadditions of nitrile oxides and B-ethynyl-1,2-azaborines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
Comparative Analysis of 13C NMR Spectral Signatures: Tert-Butyl Substituents on Isoxazole Scaffolds
Executive Summary
This guide provides a technical analysis of
Key Takeaway: The most reliable diagnostic for distinguishing 3-tert-butyl from 5-tert-butyl isomers is the chemical shift of the ring carbon directly attached to the substituent. The C5 position is inherently more deshielded (>155 ppm) than C3 (~148 ppm); alkyl substitution further deshields these signals by +10–15 ppm.
Mechanistic Insight: Electronic & Steric Environments
To interpret the spectra accurately, one must understand the baseline electronic flow of the isoxazole ring.
The Isoxazole Core
The isoxazole ring (1-oxa-2-azole) is an aromatic system, but the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04) creates a nonuniform electron distribution.
-
C5 (O-C=C): Adjacent to the oxygen atom, this carbon is the most deshielded (downfield).
-
C3 (C=N-O): Adjacent to nitrogen, deshielded but typically less so than C5.
-
C4 (C=C-C): The "beta" carbon to both heteroatoms, this position is electron-rich and significantly shielded (upfield).
The Tert-Butyl Effect
The tert-butyl group exerts two primary influences:
-
Inductive (+I) Effect: The electron-donating alkyl group increases electron density in the ring. However, at the point of attachment (
-carbon), it causes a deshielding shift (downfield, +10 to +20 ppm) due to the "heavy atom effect" and changes in hybridization geometry. -
Steric Strain: The bulk of the tert-butyl group can slightly distort ring planarity, affecting the chemical shifts of adjacent carbons (
-carbons).
Visualization of Electronic Shielding
The following diagram illustrates the electronic hierarchy and numbering of the isoxazole system.
Figure 1: Electronic map of the isoxazole ring showing baseline shielding and the impact of tert-butyl substitution.
Comparative Data: Chemical Shift Table
The following table summarizes representative
| Carbon Position | Unsubstituted Isoxazole | 3-tert-Butylisoxazole | 5-tert-Butylisoxazole | 3,5-Di-tert-Butylisoxazole | Signal Type |
| C3 (Ring) | 148.5 ppm | 164.0 – 168.0 ppm | 148.0 – 150.0 ppm | 163.0 – 165.0 ppm | Quaternary (if subst.) |
| C4 (Ring) | 103.2 ppm | 102.0 – 104.0 ppm | 99.0 – 101.0 ppm | 98.0 – 100.0 ppm | Methine (CH) |
| C5 (Ring) | 157.6 ppm | 156.0 – 158.0 ppm | 172.0 – 176.0 ppm | 170.0 – 174.0 ppm | Quaternary (if subst.) |
| t-Bu (Quat) | N/A | 32.0 – 33.0 ppm | 32.5 – 33.5 ppm | ~32.5 ppm | Quaternary |
| t-Bu (Me) | N/A | 29.0 – 30.0 ppm | 28.5 – 29.5 ppm | ~29.0 ppm | Methyl ( |
Data Interpretation Notes:
-
Differentiation: The C5 signal in 5-tert-butylisoxazole (>170 ppm) is significantly further downfield than the C3 signal in 3-tert-butylisoxazole (~165 ppm).
-
C4 Stability: The C4 carbon remains the most shielded signal (~100 ppm) regardless of substitution, serving as an excellent internal anchor for phasing.
-
Solvent Effects: In DMSO-
, expect a slight downfield shift (+0.5 to +1.5 ppm) for ring carbons due to increased polarity and hydrogen bonding with the solvent.
Experimental Protocol: Acquisition & Processing
Obtaining high-quality
Optimized Workflow
Figure 2: Experimental workflow emphasizing the critical relaxation delay check.
Critical Parameters (Bruker/Varian Standard)
-
Concentration: Minimum 20 mg/0.6 mL solvent. Tert-butyl groups are massive hydrophobic moieties; ensure complete solubility.
-
Pulse Sequence: zgpg30 (Bruker) or s2pul (Varian) with power-gated proton decoupling.
-
Relaxation Delay (d1):
-
Standard: 1.0 s (Risk: Missing quaternary carbons).
-
Recommended:3.0 – 5.0 s .
-
Quantitative: >10.0 s (Required if integrating signals).
-
-
Scans (NS): Minimum 256 scans for clean quaternary detection; 1024+ for trace impurities.
-
Spectral Width: 240 ppm (to capture carbonyl-like C5 signals up to 180 ppm).
Troubleshooting Missing Signals
If the ring carbons (C3/C5) or the tert-butyl quaternary carbon (~32 ppm) are missing or very weak:
-
Increase d1: The
for quaternary carbons in rigid ring systems can exceed 5 seconds. -
Lower Pulse Angle: Reduce the excitation pulse from
to to allow faster repetition rates without saturation.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for baseline heterocycle shifts).
-
Baumstark, A. L., et al. (1980). "13C NMR spectra of 3,5-diaryl- and 3-methyl-5-arylisoxazoles." Journal of Heterocyclic Chemistry, 17(8), 1719-1721.
-
University of Wisconsin-Madison. (2025). 13C NMR Chemical Shift Table. (General reference for alkyl substituent effects).
-
Vertex Pharmaceuticals/NIH. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles. (Validation of C3/C5 electronic trends).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
